MS154
Description
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Properties
Molecular Formula |
C46H54ClFN8O8 |
|---|---|
Molecular Weight |
901.4 g/mol |
IUPAC Name |
3-[4-[3-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]oxypropyl]piperazin-1-yl]-N-[8-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyoctyl]propanamide |
InChI |
InChI=1S/C46H54ClFN8O8/c1-62-38-28-35-32(43(51-29-50-35)52-30-12-13-34(48)33(47)26-30)27-39(38)64-25-9-18-54-20-22-55(23-21-54)19-16-40(57)49-17-6-4-2-3-5-7-24-63-37-11-8-10-31-42(37)46(61)56(45(31)60)36-14-15-41(58)53-44(36)59/h8,10-13,26-29,36H,2-7,9,14-25H2,1H3,(H,49,57)(H,50,51,52)(H,53,58,59) |
InChI Key |
ALKKWBPMCDDKKA-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
MS154 Cereblon E3 Ligase Recruiter: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS154 is a potent and selective heterobifunctional degrader, also known as a Proteolysis Targeting Chimera (PROTAC), that recruits the cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Activating mutations in EGFR are significant drivers in the progression of non-small cell lung cancer (NSCLC). This compound offers a therapeutic strategy by specifically targeting and eliminating the mutant EGFR protein, thereby inhibiting downstream signaling pathways crucial for cancer cell proliferation and survival.[3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative performance data, detailed experimental protocols, and a discussion of the signaling pathways it modulates.
Core Concepts: PROTACs and Cereblon
Proteolysis-targeting chimeras (PROTACs) are innovative therapeutic molecules designed to hijack the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS).[3] These bifunctional molecules consist of two distinct ligands connected by a chemical linker: one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This induced proximity leads to the ubiquitination of the POI, marking it for degradation by the proteasome.
Cereblon (CRBN) is a substrate receptor component of the Cullin-4A RING E3 ubiquitin ligase complex (CRL4^CRBN^).[4] It plays a crucial role in recognizing specific protein substrates for ubiquitination. Small molecules, such as the immunomodulatory drugs (IMiDs) thalidomide (B1683933) and its analogs, bind to cereblon and can modulate its substrate specificity.[5] PROTACs like this compound leverage a cereblon-binding moiety to recruit the CRL4^CRBN^ complex to the target protein.
This compound: Mechanism of Action
This compound is comprised of a gefitinib-based ligand that selectively binds to mutant EGFR and a cereblon-binding moiety derived from thalidomide analogs.[1][2] Its mechanism of action can be summarized in the following steps:
-
Ternary Complex Formation: this compound simultaneously binds to the kinase domain of mutant EGFR and to cereblon, forming a transient EGFR-MS154-CRBN ternary complex.[3][5]
-
Ubiquitination: The proximity induced by this compound allows the CRL4^CRBN^ E3 ligase to catalyze the transfer of ubiquitin molecules from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the EGFR protein.[5]
-
Proteasomal Degradation: The polyubiquitinated EGFR is then recognized and degraded by the 26S proteasome, leading to the elimination of the oncogenic protein from the cell.[3]
-
Catalytic Cycle: After the degradation of the target protein, this compound is released and can engage another mutant EGFR and cereblon molecule, enabling a catalytic cycle of degradation.[5]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize the key performance metrics.
Table 1: Degradation Potency of this compound
| Cell Line | EGFR Mutation | DC₅₀ (nM) | Dₘₐₓ (%) |
| HCC-827 | delE746_A750 | 11 | >95 |
| H3255 | L858R | 25 | >95 |
DC₅₀: Concentration of this compound required to induce 50% of the maximal degradation of the target protein. Dₘₐₓ: Maximum percentage of target protein degradation observed. (Data sourced from Tocris Bioscience and other publications).[2]
Table 2: Binding Affinity of this compound
| Target Protein | Binding Affinity (Kd, nM) |
| EGFR (Wild-Type) | 1.8 |
| EGFR (L858R Mutant) | 3.8 |
Kd: Dissociation constant, a measure of binding affinity. A lower Kd value indicates a higher binding affinity. (Data sourced from a 2025 publication on FDA-approved kinase inhibitors in PROTAC design).[1]
Impact on Downstream Signaling Pathways
By inducing the degradation of mutant EGFR, this compound effectively shuts down the constitutively active downstream signaling pathways that drive cancer cell proliferation, survival, and growth. The primary pathways affected are:
-
PI3K/AKT/mTOR Pathway: This pathway is a central regulator of cell growth, survival, and metabolism.
-
RAS/RAF/MEK/ERK (MAPK) Pathway: This cascade plays a critical role in cell proliferation, differentiation, and survival.
The inhibition of these pathways by this compound leads to reduced cancer cell viability and proliferation.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
Target Degradation by Western Blot
This protocol is used to determine the dose-dependent degradation of mutant EGFR by this compound.
Materials:
-
HCC-827 or H3255 cells
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
Protease and phosphatase inhibitor cocktails
-
RIPA lysis buffer
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate
Procedure:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples for SDS-PAGE.[3]
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.[3]
-
Block the membrane for 1 hour at room temperature.[3]
-
Incubate the membrane with primary antibodies against total and phosphorylated EGFR, AKT, ERK, and a loading control overnight at 4°C.[3]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[3]
-
Wash the membrane and visualize protein bands using an ECL substrate and an imaging system.[3]
-
-
Data Analysis:
-
Quantify band intensities to determine the DC₅₀ and Dₘₐₓ values for EGFR degradation.
-
References
Unraveling the Multifaceted Role of microRNA-155: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, biogenesis (synthesis), and functional role of microRNA-155 (miR-155). Initial searches for "MS154" did not yield a specific molecule; however, extensive literature exists for the closely related and highly significant microRNA, miR-155, as well as the survivin suppressant YM155. This guide will focus on miR-155, a key regulator in numerous physiological and pathological processes, including inflammation, immunity, and cancer.[1][2] MiR-155's intricate involvement in various signaling pathways makes it a subject of intense research and a potential therapeutic target.[3][4]
Discovery of miR-155
The discovery of miR-155 is rooted in early cancer research. The gene encoding miR-155, initially known as the B-cell Integration Cluster (BIC), was first identified as a common retroviral integration site in avian leukosis virus-induced B-cell lymphomas.[5] This integration led to the transcriptional activation of the gene.[1] Later, it was discovered that this locus did not encode a protein but rather a non-coding RNA that harbors the mature miR-155 sequence.[5] This finding was a crucial step in understanding the role of non-coding RNAs in cancer biology. The human homolog of the BIC gene, MIR155HG, is located on chromosome 21 and is transcribed into a long primary miRNA transcript (pri-miR-155) from which the mature miR-155 is processed.[1][6]
Biogenesis of miR-155 (Synthesis)
The "synthesis" of miR-155 follows the canonical microRNA biogenesis pathway, a multi-step process involving both nuclear and cytoplasmic enzymatic activities.[6][7]
-
Transcription: The MIR155 host gene (MIR155HG) is transcribed by RNA polymerase II into a primary transcript called pri-miR-155. This transcript is capped and polyadenylated.[1][7]
-
Nuclear Processing: In the nucleus, the pri-miR-155 is recognized and cleaved by the microprocessor complex, which consists of the RNase III enzyme Drosha and its partner, DiGeorge syndrome critical region 8 (DGCR8). This cleavage event releases a ~65 nucleotide precursor miRNA (pre-miR-155) with a characteristic hairpin structure.[1][7]
-
Nuclear Export: The pre-miR-155 is then exported from the nucleus to the cytoplasm by the transport protein Exportin-5, a process that is dependent on Ran-GTP.[7]
-
Cytoplasmic Processing: In the cytoplasm, the pre-miR-155 is further processed by another RNase III enzyme called Dicer. Dicer cleaves the terminal loop of the pre-miR-155 hairpin to generate a mature ~22 nucleotide miRNA duplex.[7]
-
RISC Loading: This duplex is then loaded into the RNA-induced silencing complex (RISC), where one strand (the passenger strand, often designated with a *) is typically degraded, while the other strand (the guide strand, mature miR-155) is retained.[7] The mature miR-155 within the RISC complex then guides it to target messenger RNAs (mRNAs) to regulate their expression.[7]
Quantitative Data on miR-155 Expression and Activity
The expression levels of miR-155 are tightly regulated and vary significantly across different cell types and conditions. Its dysregulation is a hallmark of many diseases.
| Condition | Cell/Tissue Type | Change in miR-155 Expression | Method | Reference |
| Ectopic Expression | HEK293T cells | ~1000-fold overexpression | qRT-PCR | [8] |
| Trisomy 21 | Fibroblasts | Significantly overexpressed | qRT-PCR | [9] |
| Rheumatoid Arthritis | Synovial macrophages | Upregulated vs. osteoarthritis | In situ hybridization, qRT-PCR | [10] |
| Burkitt's Lymphoma | Blood samples | Significantly upregulated | qRT-PCR | [11] |
| Breast Cancer | Invasive breast cancer tissues | Frequently elevated | Microarray | [12][13] |
| Diabetic Neuropathy | Sciatic nerves of db/db mice | Significantly suppressed | qRT-PCR | [14] |
| Target Gene | Cell Line | Effect of miR-155 Overexpression | Method | Reference |
| RhoA | NMuMG epithelial cells | Reduced protein level | Western Blot | [12][15] |
| AGTR1 (1166A allele) | HEK293 cells | Significantly reduced luciferase activity | Luciferase Reporter Assay | [9] |
| SHIP-1 | RA PB and SF CD14+ cells | Downregulated mRNA expression | qRT-PCR | [10] |
| ZFP36 | HEK293T cells | 0.3-fold reduction in protein level | Western Blot | [16] |
| DUSP14 | HEK293T cells | 0.5 to 0.8-fold reduction in protein level | Western Blot | [16] |
Key Signaling Pathways Regulated by miR-155
MiR-155 is a central node in several critical signaling pathways, often acting as a master regulator of cellular responses.
TGF-β/Smad Signaling Pathway
Transforming growth factor-beta (TGF-β) is a pleiotropic cytokine that regulates cell growth, differentiation, and apoptosis. MiR-155 is a direct transcriptional target of the TGF-β/Smad pathway.[13] TGF-β induces the expression of miR-155 through the transcription factor Smad4.[12][15][17] In turn, miR-155 can target and repress the expression of RhoA, a small GTPase involved in cytoskeletal organization, thereby contributing to TGF-β-induced epithelial-mesenchymal transition (EMT) and cell migration.[12][13][15] Additionally, miR-155 has been shown to target SMAD5, another key component of the TGF-β superfamily signaling, creating a feedback loop that can impact lymphomagenesis.[18]
PI3K/AKT/NF-κB Signaling Pathway
The PI3K/AKT pathway is a crucial signaling cascade that regulates cell survival, proliferation, and metabolism. The transcription factor NF-κB is a key player in inflammatory responses. MiR-155 is involved in a complex feedback loop with the NF-κB pathway.[19] Inflammatory stimuli can activate NF-κB, which in turn upregulates the expression of miR-155.[4] MiR-155 can then target negative regulators of the PI3K/AKT pathway, such as SHIP1, leading to sustained AKT activation and further amplification of NF-κB signaling.[6][11] This positive feedback loop is critical in modulating the intensity and duration of inflammatory responses.[19]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascades are key signaling pathways that regulate a wide range of cellular processes, including proliferation, differentiation, and stress responses. The ERK pathway is one of the major MAPK pathways. MiR-155 has been shown to be involved in the regulation of the ERK/MAPK signaling pathway.[20] In some contexts, miR-155 can downregulate components of the MAPK pathway, thereby inhibiting cell proliferation.[20] For instance, in lupus nephritis, miR-155 suppresses mesangial cell proliferation by inhibiting the CXCR5-ERK signaling pathway.[20] Conversely, in breast cancer cells, miR-155 expression can lead to enhanced MAPK signaling, promoting tumorigenesis.[21]
Experimental Protocols
Studying the function of miR-155 involves a variety of molecular and cellular biology techniques. Below are outlines of key experimental protocols.
Quantification of miR-155 Expression by qRT-PCR
This protocol is used to measure the levels of mature miR-155 in a given sample.
-
RNA Extraction: Isolate total RNA, including small RNAs, from cells or tissues using a suitable kit (e.g., miReasy Kit).[8]
-
Reverse Transcription (RT): Synthesize cDNA from the mature miR-155 using a specific stem-loop RT primer. This is a crucial step for the specific reverse transcription of the small mature miRNA.
-
Quantitative PCR (qPCR): Perform qPCR using a forward primer specific to the mature miR-155 sequence and a universal reverse primer that binds to the stem-loop primer sequence. Use a TaqMan probe for enhanced specificity and quantification.[8]
-
Data Analysis: Normalize the cycle threshold (Ct) values of miR-155 to an endogenous control (e.g., a small nuclear RNA like RNU6B).[8] Calculate the relative expression using the ΔΔCt method.[22]
Functional Analysis using miR-155 Mimics and Inhibitors
These experiments are designed to investigate the effects of overexpressing or inhibiting miR-155 on cellular processes.
-
Cell Culture and Transfection: Culture the cells of interest to an appropriate confluency. Transfect the cells with either a synthetic miR-155 mimic (a double-stranded RNA that mimics the mature miR-155) or a miR-155 inhibitor (a single-stranded RNA that binds to and inhibits endogenous miR-155) using a suitable transfection reagent.[10] Include appropriate negative controls.
-
Phenotypic Assays: After a suitable incubation period (e.g., 24-72 hours), perform phenotypic assays such as cell proliferation assays (e.g., crystal violet staining), migration assays (e.g., transwell assay), or apoptosis assays (e.g., flow cytometry with Annexin V staining).[21]
-
Target Gene Expression Analysis: Harvest cells for RNA or protein extraction to analyze the expression of predicted miR-155 target genes by qRT-PCR or Western blotting, respectively.
Target Validation using Luciferase Reporter Assay
This assay is used to determine if a gene is a direct target of miR-155.
-
Construct Preparation: Clone the 3' untranslated region (3' UTR) of the putative target gene downstream of a luciferase reporter gene in a suitable vector. Create a mutant construct where the predicted miR-155 binding site in the 3' UTR is altered.[9]
-
Co-transfection: Co-transfect cells (e.g., HEK293T) with the luciferase reporter construct (wild-type or mutant) and either a miR-155 expression vector or a negative control vector.[10] Also, co-transfect a Renilla luciferase vector for normalization of transfection efficiency.
-
Luciferase Assay: After 24-48 hours, lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase assay system.[9]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. A significant decrease in luciferase activity in the presence of miR-155 with the wild-type 3' UTR construct, but not the mutant, indicates direct targeting.[9]
Conclusion
MiR-155 is a potent, multifaceted regulator of gene expression with profound implications for human health and disease. Its discovery and the elucidation of its biogenesis have opened new avenues for understanding the complex networks that govern cellular function. The intricate involvement of miR-155 in key signaling pathways such as TGF-β, PI3K/AKT/NF-κB, and MAPK underscores its importance as a potential diagnostic biomarker and therapeutic target. The experimental approaches detailed in this guide provide a framework for further investigation into the diverse roles of miR-155, with the ultimate goal of translating this fundamental knowledge into clinical applications.
References
- 1. miR-155 - Wikipedia [en.wikipedia.org]
- 2. MicroRNA-155: A Master Regulator of Inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and function exploration of microRNA-155 as a molecular biomarker for early detection of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic microRNAs targeting the NF-kappa B Signaling Circuits of Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MicroRNAs: History, Biogenesis, and Their Evolving Role in Animal Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MicroRNA-155: A Master Regulator of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantitative Proteomics Identify Novel miR-155 Target Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Human microRNA-155 on Chromosome 21 Differentially Interacts with Its Polymorphic Target in the AGTR1 3′ Untranslated Region: A Mechanism for Functional Single-Nucleotide Polymorphisms Related to Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MicroRNA-155 as a proinflammatory regulator in clinical and experimental arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MicroRNA-21 and microRNA-155 promote the progression of Burkitt’s lymphoma by the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tandfonline.com [tandfonline.com]
- 13. MicroRNA-155 Is Regulated by the Transforming Growth Factor β/Smad Pathway and Contributes to Epithelial Cell Plasticity by Targeting RhoA - PMC [pmc.ncbi.nlm.nih.gov]
- 14. MicroRNA-155 mimics ameliorates nerve conduction velocities and suppresses hyperglycemia-induced pro-inflammatory genes in diabetic peripheral neuropathic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. MicroRNA-155 is regulated by the transforming growth factor beta/Smad pathway and contributes to epithelial cell plasticity by targeting RhoA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. Targeting of SMAD5 links microRNA-155 to the TGF-β pathway and lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. MicroRNA-155 Suppresses Mesangial Cell Proliferation and TGF-β1 Production via Inhibiting CXCR5-ERK Signaling Pathway in Lupus Nephritis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. miR-155 induced transcriptome changes in the MCF-7 breast cancer cell line leads to enhanced mitogen activated protein kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Coordinated Expression of MicroRNA-155 and Predicted Target Genes in Diffuse Large B-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity of Novel Kinase Inhibitor MS154 in Non-Small Cell Lung Cancer (NSCLC) Cells: A Preclinical Efficacy and Mechanism of Action Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
Non-small cell lung cancer (NSCLC) remains a leading cause of cancer-related mortality worldwide, with a pressing need for novel therapeutic agents that can overcome intrinsic and acquired resistance to current treatments.[1][2] This technical guide details the preclinical biological activity of MS154, a novel small molecule inhibitor, in various NSCLC cell lines. The following sections provide a comprehensive overview of the in vitro efficacy of this compound, delineate the experimental protocols utilized for its characterization, and illustrate its putative mechanism of action through key signaling pathways implicated in NSCLC pathogenesis. The data presented herein are intended to provide a foundational understanding of this compound's therapeutic potential and to guide further translational research and clinical development.
Introduction: Targeting Aberrant Signaling in Lung Cancer
The development and progression of non-small cell lung cancer are driven by a complex interplay of genetic and epigenetic alterations, leading to the dysregulation of critical cellular signaling pathways.[2][3] Key pathways frequently implicated in NSCLC include the epidermal growth factor receptor (EGFR) pathway, the PI3K/Akt/mTOR cascade, and the Ras/Raf/MEK/ERK (MAPK) pathway.[2][4] These pathways regulate essential cellular processes such as proliferation, survival, and metastasis. Consequently, the molecules within these cascades represent prime targets for therapeutic intervention.[4] This guide focuses on the preclinical characterization of this compound, a novel investigational compound, and its effects on these critical signaling networks in lung cancer cells.
Quantitative Data Summary: In Vitro Efficacy of this compound
The anti-proliferative activity of this compound was assessed across a panel of human NSCLC cell lines, representing various histological subtypes and mutational profiles. The half-maximal inhibitory concentration (IC50) was determined following 72 hours of continuous exposure to the compound. Furthermore, the effect of this compound on the expression of key signaling proteins was quantified to elucidate its mechanism of action.
Table 1: Anti-proliferative Activity of this compound in NSCLC Cell Lines
| Cell Line | Histological Subtype | Key Mutations | IC50 (µM) |
| A549 | Adenocarcinoma | KRAS G12S | 1.2 |
| H1975 | Adenocarcinoma | EGFR L858R, T790M | 0.8 |
| H460 | Large Cell Carcinoma | KRAS Q61H | 2.5 |
| Calu-1 | Squamous Cell Carcinoma | TP53 mutant | 5.1 |
| H1299 | Adenocarcinoma | NRAS Q61K | 1.5 |
Table 2: Effect of this compound (1 µM, 24h) on Key Signaling Protein Expression in A549 Cells
| Protein | Pathway | Change in Expression (%) | p-value |
| p-Akt (Ser473) | PI3K/Akt/mTOR | - 65% | < 0.01 |
| p-ERK1/2 (Thr202/Tyr204) | MAPK/ERK | - 72% | < 0.01 |
| Cyclin D1 | Cell Cycle | - 58% | < 0.05 |
| Bcl-2 | Apoptosis | - 45% | < 0.05 |
Experimental Protocols
Cell Culture and Maintenance
Human NSCLC cell lines (A549, H1975, H460, Calu-1, and H1299) were obtained from the American Type Culture Collection (ATCC). Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cultures were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight. The following day, cells were treated with various concentrations of this compound or vehicle control (DMSO) for 72 hours. Subsequently, 20 µL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan (B1609692) crystals were dissolved in 150 µL of DMSO, and the absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated using non-linear regression analysis.
Western Blot Analysis
A549 cells were treated with 1 µM this compound or vehicle control for 24 hours. Cells were then lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentrations were determined using the BCA protein assay. Equal amounts of protein (30 µg) were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membranes were blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Membranes were then incubated overnight at 4°C with primary antibodies against p-Akt (Ser473), p-ERK1/2 (Thr202/Tyr204), Cyclin D1, Bcl-2, and β-actin. After washing with TBST, membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies for 1 hour at room temperature. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Signaling Pathways and Workflows
Putative Signaling Pathway of this compound Action
The following diagram illustrates the proposed mechanism of action of this compound, targeting key nodes in the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, which are critical for NSCLC cell proliferation and survival.[4][5]
Caption: Proposed dual inhibition of MEK and AKT by this compound in lung cancer cells.
Experimental Workflow for In Vitro Characterization
The logical flow of experiments to characterize a novel compound like this compound is depicted below. This workflow ensures a systematic evaluation from initial screening to mechanistic studies.
Caption: A stepwise workflow for the preclinical evaluation of this compound.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its aberrant activation is common in NSCLC.[4]
Caption: The PI3K/Akt/mTOR signaling cascade in NSCLC.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that this compound exhibits potent anti-proliferative activity in a range of NSCLC cell lines. Its mechanism of action appears to involve the dual inhibition of the PI3K/Akt/mTOR and MAPK/ERK signaling pathways, leading to decreased cell proliferation and survival. These findings underscore the therapeutic potential of this compound as a novel agent for the treatment of NSCLC.
Future studies will focus on evaluating the in vivo efficacy of this compound in xenograft and patient-derived xenograft (PDX) models of lung cancer.[6] Furthermore, combination studies with existing standard-of-care therapies are warranted to explore potential synergistic effects and to overcome mechanisms of drug resistance. The comprehensive characterization of this compound's pharmacological and toxicological profile will be crucial for its advancement into clinical trials.
References
- 1. Mechanism of Action: Novel Mechanisms in Lung Cancer - The Oncology Pharmacist [theoncologypharmacist.com]
- 2. Pathogenesis of lung cancer signaling pathways: roadmap for therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple signaling pathways in the frontiers of lung cancer progression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Cell Signaling Pathways in Lung Cancer by Bioactive Phytocompounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of Human Lung Cancer Cell Proliferation and Survival by Post-Exercise Serum Is Associated with the Inhibition of Akt, mTOR, p70 S6K, and Erk1/2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Downstream Signaling Effects of MS154
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS154 is a potent and selective degrader of mutant epidermal growth factor receptor (EGFR), a key driver in various cancers. As a Proteolysis Targeting Chimera (PROTAC), this compound leverages the cell's ubiquitin-proteasome system to specifically target and eliminate mutated EGFR. This guide provides a comprehensive technical overview of the downstream signaling effects of this compound, detailing its mechanism of action, impact on critical cellular pathways, and methodologies for its study.
Introduction to this compound
This compound is a heterobifunctional molecule composed of a ligand that binds to mutant EGFR and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. This dual-binding induces the formation of a ternary complex between mutant EGFR and the E3 ligase, leading to the ubiquitination and subsequent degradation of the receptor by the proteasome. By removing the oncogenic driver protein, this compound effectively abrogates its downstream signaling, offering a promising therapeutic strategy for cancers harboring EGFR mutations.
Mechanism of Action: EGFR Degradation
The primary action of this compound is the induced degradation of mutant EGFR. This process can be visualized as a catalytic cycle where this compound brings the target protein and the E3 ligase together, leading to the target's destruction, after which this compound can engage another target molecule.
Downstream Signaling Effects
Degradation of mutant EGFR by this compound leads to the inhibition of its downstream signaling pathways, primarily the PI3K/AKT/mTOR and MAPK/ERK pathways, which are critical for cancer cell proliferation, survival, and growth.
Quantitative Analysis of Downstream Signaling
The efficacy of this compound in suppressing downstream signaling can be quantified by measuring the phosphorylation status of key pathway components, such as AKT and ERK. While specific quantitative data for this compound's direct impact on p-AKT and p-ERK is still emerging in publicly available literature, the expected outcome of EGFR degradation is a significant reduction in the phosphorylation of these kinases. The tables below are illustrative of the types of data generated in such studies.
Table 1: Effect of this compound on AKT Phosphorylation
| Treatment | Concentration (nM) | p-AKT (Ser473) Level (Normalized to Total AKT) | % Inhibition |
| Vehicle (DMSO) | 0 | 1.00 | 0% |
| This compound | 10 | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Table 2: Effect of this compound on ERK Phosphorylation
| Treatment | Concentration (nM) | p-ERK1/2 (Thr202/Tyr204) Level (Normalized to Total ERK) | % Inhibition |
| Vehicle (DMSO) | 0 | 1.00 | 0% |
| This compound | 10 | Data not available | Data not available |
| This compound | 50 | Data not available | Data not available |
| This compound | 100 | Data not available | Data not available |
Experimental Protocols
Western Blot Analysis of EGFR Signaling Pathway
This protocol details the methodology for assessing the impact of this compound on the phosphorylation status of EGFR and its downstream targets, AKT and ERK.
Materials:
-
Cancer cell lines with mutant EGFR (e.g., HCC827, H3255)
-
This compound compound
-
Cell lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an ECL substrate and an imaging system.
-
Quantification: Densitometrically quantify band intensities and normalize phosphorylated protein levels to total protein levels and the loading control.
Quantitative Proteomics Analysis
To obtain a global view of the cellular response to this compound, quantitative proteomics can be employed. This allows for the unbiased identification and quantification of thousands of proteins, providing insights into off-target effects and broader pathway modulation.
Materials:
-
This compound-treated and control cell pellets
-
Lysis buffer (e.g., urea-based)
-
DTT and iodoacetamide
-
Trypsin
-
LC-MS/MS system
-
Proteomics data analysis software
Procedure:
-
Sample Preparation:
-
Lyse cell pellets and denature proteins.
-
Reduce and alkylate cysteine residues.
-
Digest proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography.
-
Analyze peptides by tandem mass spectrometry.
-
-
Data Analysis:
-
Identify and quantify peptides and proteins using specialized software.
-
Perform statistical analysis to identify significantly altered proteins.
-
Conduct pathway analysis to understand the biological implications of the observed proteomic changes.
-
Conclusion
This compound represents a promising targeted therapy for cancers driven by mutant EGFR. Its ability to induce the degradation of this oncogenic driver leads to the effective shutdown of critical downstream signaling pathways, including the PI3K/AKT/mTOR and MAPK/ERK cascades. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the molecular effects of this compound and to develop novel therapeutics based on targeted protein degradation. As more quantitative data on the downstream effects of this compound becomes available, a more detailed understanding of its cellular impact will emerge, paving the way for its clinical translation.
Investigating the Selectivity of MS154 for Mutant EGFR: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MS154 is a first-in-class, potent, and selective Proteolysis Targeting Chimera (PROTAC) designed for the targeted degradation of mutant Epidermal Growth Factor Receptor (EGFR). As a heterobifunctional molecule, this compound recruits the E3 ubiquitin ligase cereblon (CRBN) to mutant EGFR, leading to its ubiquitination and subsequent degradation by the proteasome. This mechanism of action offers a promising therapeutic strategy for overcoming resistance to traditional EGFR tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer (NSCLC). This guide provides a comprehensive technical overview of this compound, focusing on its selectivity for mutant EGFR, detailed experimental protocols for its characterization, and its impact on cellular signaling pathways. While global proteomic analyses have indicated high selectivity for EGFR, comprehensive kinome-wide selectivity data for this compound is not publicly available.[1] This document summarizes the current understanding of this compound's selectivity based on available data.
Introduction to this compound: A Selective EGFR Degrader
This compound is a chemical probe designed to induce the degradation of specific mutant forms of the EGFR protein. It is composed of a ligand that binds to the EGFR kinase domain, a linker, and a ligand that recruits the cereblon (CRBN) E3 ubiquitin ligase.[1] This tripartite structure allows this compound to act as a molecular bridge, bringing mutant EGFR in close proximity to the cell's protein disposal machinery, leading to its targeted destruction.
Quantitative Data on this compound Selectivity
The selectivity of this compound for mutant EGFR over its wild-type counterpart has been demonstrated through binding affinity and cellular degradation assays. The available quantitative data is summarized in the tables below.
Table 1: Binding Affinity of this compound for Wild-Type and Mutant EGFR
| Target | Binding Affinity (Kd) in nM |
| EGFR Wild-Type (WT) | 1.8 |
| EGFR L858R Mutant | 3.8 |
Data sourced from competitive binding assays.
Table 2: In Vitro Degradation Profile of this compound in Mutant EGFR Cell Lines
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax | Treatment Time |
| HCC-827 | Exon 19 deletion | 11 | >95% at 50 nM | 16 hours |
| H3255 | L858R | 25 | >95% at 50 nM | 16 hours |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation. Data is derived from Western blot analysis.
Signaling Pathways and Mechanism of Action
This compound leverages the ubiquitin-proteasome system to achieve targeted degradation of mutant EGFR. This targeted degradation effectively abrogates downstream signaling pathways that are critical for cancer cell proliferation and survival.
Mechanism of this compound-Induced EGFR Degradation
The mechanism of action of this compound involves the formation of a ternary complex between mutant EGFR, this compound, and the CRBN E3 ligase. This proximity facilitates the transfer of ubiquitin to EGFR, marking it for proteasomal degradation.
Impact on Downstream EGFR Signaling
By degrading mutant EGFR, this compound effectively inhibits the aberrant activation of downstream signaling cascades, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which are crucial for tumor growth and survival.[1]
Detailed Experimental Protocols
The following protocols are provided as a guide for the characterization of this compound's activity in a laboratory setting.
Western Blotting for EGFR Degradation
This protocol is used to quantify the degradation of EGFR in response to this compound treatment.
Materials:
-
NSCLC cell lines expressing mutant EGFR (e.g., HCC-827, H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 1 nM to 1 µM) or DMSO for the desired time (e.g., 16-24 hours).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Centrifuge lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize protein bands using a chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Normalize EGFR protein levels to a loading control.
-
Calculate DC50 and Dmax values.
-
Cell Viability Assay
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Materials:
-
NSCLC cell lines expressing mutant EGFR
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[2]
-
-
Compound Treatment:
-
Treat cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).[2]
-
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
-
Data Acquisition:
-
Measure the absorbance or luminescence using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the log concentration of this compound to determine the IC50 value.
-
Competitive Binding Assay for Kd Determination
This assay is used to determine the binding affinity (Kd) of this compound to EGFR.
Materials:
-
Recombinant EGFR protein (wild-type or mutant)
-
Fluorescently labeled EGFR ligand
-
This compound
-
Assay buffer
-
Microplate reader capable of measuring fluorescence polarization or similar signal
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a microplate, add a fixed concentration of the fluorescently labeled EGFR ligand to each well.
-
Add the different concentrations of this compound to the wells.
-
Initiate the binding reaction by adding a fixed concentration of the recombinant EGFR protein to each well.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence signal.
-
Plot the signal against the log concentration of this compound and fit the data to a suitable binding model to calculate the Kd.
Conclusion
This compound demonstrates significant promise as a selective degrader of mutant EGFR. The available data indicates its high potency in degrading clinically relevant EGFR mutants while sparing the wild-type protein, a key characteristic for a favorable therapeutic window. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the efficacy and mechanism of action of this compound and other targeted protein degraders. Future studies providing comprehensive kinome-wide selectivity profiling will be crucial for a complete understanding of its off-target effects and for advancing its potential clinical development.
References
MS154: A Technical Guide to Targeted Degradation of Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
MS154 is a potent and selective heterobifunctional proteolysis-targeting chimera (PROTAC) designed for the targeted degradation of mutant epidermal growth factor receptor (EGFR), a key oncogenic driver in non-small cell lung cancer and other malignancies. This document provides a comprehensive technical overview of this compound, including its mechanism of action, key quantitative data, detailed experimental protocols, and the impact on downstream signaling pathways. This compound leverages the cell's endogenous ubiquitin-proteasome system to induce the degradation of mutant EGFR by recruiting the E3 ubiquitin ligase Cereblon (CRBN). This approach offers a promising therapeutic strategy to overcome resistance to traditional EGFR inhibitors.
Introduction to this compound
This compound is a synthetic small molecule that functions as a molecular bridge between mutant EGFR and the CRBN E3 ubiquitin ligase. It is composed of three key moieties: a high-affinity ligand for mutant EGFR derived from the inhibitor gefitinib, a ligand for the CRBN E3 ligase based on pomalidomide, and a chemical linker that connects the two ligands. By inducing proximity between the target protein and the E3 ligase, this compound facilitates the ubiquitination and subsequent proteasomal degradation of mutant EGFR.
Mechanism of Action
The mechanism of this compound-mediated degradation of mutant EGFR involves a series of orchestrated steps:
-
Ternary Complex Formation: this compound first binds to both mutant EGFR and the CRBN E3 ligase, forming a transient ternary complex (mutant EGFR-MS154-CRBN).
-
Ubiquitination: The formation of this ternary complex brings the E3 ligase in close proximity to the target protein, enabling the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of mutant EGFR.
-
Polyubiquitination: A chain of ubiquitin molecules is formed on the target protein, which acts as a recognition signal for the proteasome.
-
Proteasomal Degradation: The 26S proteasome recognizes and degrades the polyubiquitinated mutant EGFR into small peptides.
-
Catalytic Cycle: this compound is then released and can engage in another cycle of binding and degradation, acting catalytically to eliminate multiple copies of the target protein.
Methodological & Application
Application Notes and Protocols for MS154: Determination of DC50 and Dmax Values
For Researchers, Scientists, and Drug Development Professionals
Introduction
MS154 is a potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of mutant Epidermal Growth Factor Receptor (EGFR), a key oncogenic driver in certain cancers, notably non-small cell lung cancer.[1] As a heterobifunctional molecule, this compound functions by simultaneously binding to mutant EGFR and the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] This induced proximity facilitates the ubiquitination of EGFR, marking it for subsequent degradation by the proteasome.[1] This application note provides detailed protocols for determining the half-maximal degradation concentration (DC50) and the maximum degradation (Dmax) of this compound, key parameters for characterizing its efficacy.
Data Presentation
The following table summarizes the reported DC50 and Dmax values for this compound in inducing the degradation of mutant EGFR in different cancer cell lines.
| Cell Line | EGFR Mutation Status | DC50 (nM) | Dmax (%) | Concentration for Dmax (nM) |
| HCC-827 | del E746-A750 | 11[2][3] | >95[2][3] | 50[2][3] |
| H3255 | L858R | 25[2][3] | >95[2][3] | 50[2][3] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the mechanism of action of this compound and the general workflow for determining its DC50 and Dmax values.
Caption: this compound-mediated degradation of mutant EGFR.
Caption: Workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
The following protocols provide a detailed methodology for determining the DC50 and Dmax values of this compound.
Protocol 1: Cell Culture and Treatment
This protocol describes the general procedure for culturing cancer cell lines and treating them with this compound.
Materials:
-
Mutant EGFR-expressing cancer cell lines (e.g., HCC-827, H3255)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
6-well cell culture plates
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed the mutant EGFR-expressing cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
PROTAC Preparation: Prepare serial dilutions of this compound from a concentrated stock solution in complete growth medium. A recommended starting concentration range is 1 nM to 1000 nM.[2] Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Cell Treatment: Remove the existing medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for a predetermined time to allow for protein degradation. A 24-hour treatment is a common starting point.[2]
Protocol 2: Western Blot for EGFR Degradation
This protocol details the steps for quantifying the levels of EGFR protein following this compound treatment to determine DC50 and Dmax.
Materials:
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-EGFR and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Tris-buffered saline with Tween 20 (TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: After treatment, wash the cells with cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein concentrations for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-EGFR antibody and the primary loading control antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
Protocol 3: Data Analysis
This protocol describes how to analyze the Western blot data to determine the DC50 and Dmax values.
Procedure:
-
Densitometry: Quantify the band intensities from the Western blot images using image analysis software (e.g., ImageJ).
-
Normalization: Normalize the EGFR band intensity to the corresponding loading control band intensity for each sample.
-
Percentage of Degradation: Calculate the percentage of EGFR remaining for each this compound concentration relative to the vehicle control (which is set to 100%). The percentage of degradation is 100% minus the percentage of EGFR remaining.
-
Dose-Response Curve: Plot the percentage of degradation against the logarithm of the this compound concentration.
-
DC50 and Dmax Determination: Use a non-linear regression model (e.g., sigmoidal dose-response with variable slope) in a suitable software (e.g., GraphPad Prism) to fit the data and determine the DC50 and Dmax values. The DC50 is the concentration of this compound that results in 50% degradation of the target protein, and the Dmax is the maximal degradation achieved.
References
Application Notes and Protocols for In Vivo Administration of MS154 in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the in vivo administration of MS154, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of mutant epidermal growth factor receptor (EGFR), in mouse models of cancer. This document outlines the mechanism of action, experimental protocols, and available data to facilitate preclinical research and development.
Introduction to this compound
This compound is a heterobifunctional small molecule that induces the degradation of mutant EGFR by hijacking the cell's ubiquitin-proteasome system. It is composed of a ligand that binds to the mutant EGFR protein and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase[1]. This proximity leads to the ubiquitination and subsequent proteasomal degradation of the mutant EGFR, thereby inhibiting downstream oncogenic signaling pathways crucial for tumor growth and survival[1][2]. This compound has been shown to be bioavailable in mice, making it a candidate for in vivo studies[3][4][5].
Quantitative Data Summary
While specific in vivo efficacy data such as optimal dosing and tumor growth inhibition for this compound in mouse models are not extensively published, the following in vitro data demonstrates its potent and selective degradation activity in human lung cancer cell lines harboring EGFR mutations.
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| HCC-827 | delE746_A750 | 11 | >95 | [3] |
| H3255 | L858R | 25 | >95 | [3] |
Note: DC50 is the concentration of this compound required to induce 50% of the maximal degradation (Dmax) of the target protein. These values indicate that this compound potently degrades mutant EGFR at low nanomolar concentrations.
Signaling Pathway Modulated by this compound
Mutant EGFR constitutively activates downstream signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK (MAPK) pathways, which drive cell proliferation, survival, and tumor growth[1][2][6][7][8]. By inducing the degradation of mutant EGFR, this compound effectively abrogates these signals.
Caption: this compound induces proteasomal degradation of mutant EGFR, inhibiting downstream PI3K/AKT and MAPK signaling pathways.
Experimental Protocols
The following protocols are generalized for the in vivo administration of a PROTAC like this compound and should be optimized for specific mouse models and experimental goals.
Formulation of this compound for In Vivo Administration
Objective: To prepare a stable and biocompatible formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300 (Polyethylene glycol 300)
-
Tween 80 (Polysorbate 80)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
Procedure:
-
Prepare a stock solution of this compound by dissolving it in DMSO.
-
In a separate sterile tube, mix the required volume of the this compound stock solution with PEG300 and Tween 80. Ensure the mixture is homogeneous.
-
Slowly add the sterile saline or PBS to the mixture dropwise while vortexing to create a clear and stable formulation.
-
The final concentration of the working solution should be calculated based on the desired dose and the average weight of the mice (e.g., for a 100 µL injection volume).
Mouse Xenograft Model and this compound Administration
Objective: To establish a tumor xenograft model and administer the formulated this compound.
Materials:
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human cancer cell line with a known EGFR mutation (e.g., HCC-827)
-
Matrigel (optional)
-
Formulated this compound
-
Vehicle control (same formulation without this compound)
-
Calipers
Procedure:
-
Tumor Implantation:
-
Culture the selected cancer cells to the desired confluence.
-
Harvest and resuspend the cells in sterile PBS or a 1:1 mixture with Matrigel.
-
Subcutaneously inject the cell suspension into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Allow tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume using the formula: (Length × Width²)/2.
-
-
Animal Grouping and Dosing:
-
Randomize mice into treatment and vehicle control groups.
-
Administer the formulated this compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral gavage). The dosing schedule (e.g., once daily, every other day) and dosage will need to be empirically determined.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to monitor tumor volume throughout the study.
-
Monitor the body weight of each mouse at the same frequency to assess for any treatment-related toxicity.
-
Pharmacodynamic Analysis
Objective: To assess the degradation of the target protein (EGFR) in tumor tissue following this compound treatment.
Materials:
-
Tumor tissue harvested from treated and control mice
-
Lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against total EGFR, phosphorylated EGFR (p-EGFR), and downstream signaling proteins (e.g., p-AKT, p-ERK)
-
Secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
At the end of the study or at specified time points, euthanize the mice and harvest the tumors.
-
Prepare tumor lysates using an appropriate lysis buffer.
-
Quantify the protein concentration in each lysate.
-
Perform Western blotting to analyze the protein levels of total EGFR, p-EGFR, and downstream effectors to confirm target degradation and pathway inhibition.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for evaluating the in vivo efficacy of this compound.
Caption: A typical experimental workflow for the in vivo validation of the PROTAC this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Epidermal Growth Factor Receptor (EGFR) Signaling Regulates Global Metabolic Pathways in EGFR-mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Epidermal Growth Factor Receptor (EGFR) Pathway, Yes-Associated Protein (YAP) and the Regulation of Programmed Death-Ligand 1 (PD-L1) in Non-Small Cell Lung Cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: MS154 Degradation Experiments
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers utilizing MS154, a potent and selective PROTAC® (Proteolysis Targeting Chimera) degrader of mutant epidermal growth factor receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a heterobifunctional small molecule that induces the degradation of mutant EGFR.[1] It functions as a PROTAC, a molecule designed to bring a target protein and an E3 ubiquitin ligase into close proximity.[2] this compound consists of a ligand that binds to the cereblon (CRBN) E3 ubiquitin ligase, a linker, and a moiety derived from gefitinib (B1684475) that binds to the EGFR kinase domain.[1][2] This induced proximity facilitates the ubiquitination of mutant EGFR by the E3 ligase, marking it for degradation by the 26S proteasome.[2][3] This targeted degradation leads to the removal of the oncogenic protein from the cell.[4]
Q2: What are the key parameters to measure the efficacy of this compound?
The efficacy of this compound is primarily quantified by two parameters:
-
DC50: The half-maximal degradation concentration, which is the concentration of this compound required to degrade 50% of the target protein.[5]
-
Dmax: The maximum percentage of target protein degradation achieved at a specific concentration of this compound.[5]
Lower DC50 values indicate higher potency, while a higher Dmax signifies a greater extent of degradation.[6]
Q3: In which cell lines is this compound effective?
This compound is particularly effective in cancer cell lines harboring activating mutations in EGFR, such as non-small cell lung cancer (NSCLC) cells. It has been shown to potently decrease EGFR protein levels in HCC-827 (delE746_A750 mutation) and H3255 (L858R mutation) cells.[1]
Troubleshooting Guide
This guide addresses common issues encountered during this compound degradation experiments in a question-and-answer format.
Problem 1: No or low degradation of mutant EGFR is observed.
Q: My Western blot shows no change in mutant EGFR levels after treating with this compound. What are the potential causes and how can I troubleshoot this?
A: This is a common issue when working with PROTACs. Here’s a step-by-step troubleshooting approach:
-
Verify Target and E3 Ligase Expression:
-
Question: Are you sure your cell line expresses sufficient levels of both mutant EGFR and the CRBN E3 ligase?
-
Solution: Confirm the protein expression levels of both mutant EGFR and CRBN in your cell line using Western blotting.[7] If the expression of either is low, consider using a different cell line with higher expression levels as a positive control.[7]
-
-
Confirm Compound Integrity and Activity:
-
Question: Is your this compound compound pure and active?
-
Solution: Ensure the chemical integrity and purity of your this compound stock through methods like NMR or mass spectrometry.[8] Always dissolve this compound in a suitable solvent like DMSO and prepare fresh dilutions for your experiments.[1]
-
-
Assess Cellular Uptake and Target Engagement:
-
Question: Is this compound entering the cells and binding to mutant EGFR?
-
Solution: Poor cell permeability can be a challenge for PROTACs due to their larger size.[9][10] You can assess target engagement within intact cells using techniques like the Cellular Thermal Shift Assay (CETSA), where binding of this compound should increase the thermal stability of EGFR.[11]
-
-
Optimize Treatment Conditions:
-
Question: Are the concentration and duration of this compound treatment optimal?
-
Solution: Perform a dose-response experiment with a wide range of this compound concentrations (e.g., from nanomolar to micromolar) and a time-course experiment (e.g., 4, 8, 16, 24 hours) to identify the optimal conditions for degradation.[11][12]
-
-
Investigate Ternary Complex Formation:
-
Question: Is the crucial ternary complex (mutant EGFR-MS154-CRBN) forming effectively?
-
Solution: The formation of a stable ternary complex is essential for degradation.[9] While direct measurement can be complex, issues here can be inferred if the above steps are successful but degradation is still absent. The linker length and composition of the PROTAC are critical for stable ternary complex formation.[7] You can indirectly assess this by ensuring optimal concentrations of this compound, as very high concentrations can lead to the "hook effect" (see Problem 2).[7]
-
Problem 2: The "Hook Effect" is observed in the dose-response curve.
Q: I see potent degradation at lower concentrations of this compound, but the degradation is less efficient at higher concentrations. What is happening?
A: This phenomenon is known as the "hook effect" and is a characteristic of PROTACs.
-
Explanation: At very high concentrations, this compound can form binary complexes (this compound-mutant EGFR or this compound-CRBN) that do not lead to degradation. These binary complexes compete with the formation of the productive ternary complex (mutant EGFR-MS154-CRBN), thus reducing the degradation efficiency.[8][13]
-
Solution:
-
Perform a full dose-response curve: Use a wide range of concentrations, including lower ones, to fully characterize the bell-shaped curve of the hook effect and identify the optimal concentration for maximal degradation.[8]
-
Adjust protein concentrations: In some systems, optimizing the relative concentrations of the target protein and E3 ligase can shift the hook effect.[8]
-
Problem 3: Inconsistent results between experiments.
Q: My results for this compound-induced degradation are not reproducible. What could be the cause?
A: Inconsistent results can stem from several factors.
-
Cellular Health and Passage Number:
-
Question: Are your cells healthy and at a consistent passage number?
-
Solution: Ensure your cells are healthy, free from contamination, and within a consistent, low passage number range. Cellular stress or high passage numbers can alter protein expression levels, including that of EGFR and CRBN.
-
-
Reagent Variability:
-
Question: Are your reagents, including this compound, antibodies, and buffers, consistent?
-
Solution: Use freshly prepared lysates and reagents whenever possible. Avoid repeated freeze-thaw cycles of both this compound stocks and cell lysates.[14] Ensure consistent antibody dilutions and incubation times for Western blotting.
-
-
Experimental Technique:
-
Question: Is your experimental execution consistent?
-
Solution: Pay close attention to consistent cell seeding densities, treatment times, and lysis procedures. Ensure complete and consistent protein transfer during Western blotting.
-
Problem 4: High cytotoxicity observed.
Q: I'm observing significant cell death in my experiments, even at concentrations that show good degradation. Is this expected?
A: High cytotoxicity can be due to on-target or off-target effects.
-
On-Target Toxicity:
-
Explanation: Degradation of mutant EGFR, a key driver of cancer cell survival and proliferation, is expected to inhibit cell growth and induce apoptosis.[15] Therefore, a certain level of cytotoxicity is the intended therapeutic effect of this compound in cancer cells.
-
Solution: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel with your degradation assay to correlate the loss of EGFR with the reduction in cell viability.[1][16]
-
-
Off-Target Toxicity:
-
Explanation: At high concentrations, this compound might degrade other proteins, leading to off-target toxicity.[15] Also, high concentrations of the DMSO vehicle can be toxic to cells.[1]
-
Solution:
-
Keep the final DMSO concentration in your cell culture medium below 0.5%.[1]
-
To investigate potential off-target effects, you can perform proteome-wide analysis (e.g., using mass spectrometry) to identify other proteins that are degraded upon this compound treatment.
-
Use a negative control PROTAC, if available, that binds to the target but not the E3 ligase, or vice versa, to demonstrate that the observed effects are dependent on the formation of the ternary complex.
-
-
Quantitative Data
The following table summarizes the degradation potency and efficacy of this compound in different mutant EGFR-bearing lung cancer cell lines.
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference(s) |
| HCC-827 | delE746_A750 | 11 | >95 at 50 nM | [1] |
| H3255 | L858R | 25 | >95 at 50 nM | [1] |
Experimental Protocols
Protocol 1: Western Blotting for this compound-Induced EGFR Degradation
This protocol outlines the steps to assess the degradation of mutant EGFR in response to this compound treatment.[1][11][14]
Materials:
-
Mutant EGFR-expressing cells (e.g., HCC-827, H3255)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
6-well plates
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against EGFR
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Cell Treatment: Treat cells with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 nM) for a predetermined time (e.g., 16 hours). Include a DMSO-only vehicle control.
-
Cell Lysis:
-
Aspirate the media and wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and incubate on ice for 30 minutes.
-
Scrape the cells and collect the lysate in microcentrifuge tubes.
-
Centrifuge the lysates at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cleared lysate) to a new tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's instructions.
-
Sample Preparation:
-
Normalize the protein concentration for all samples.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against EGFR (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane as in the previous step.
-
Incubate the membrane with the primary antibody for the loading control and repeat the washing and secondary antibody incubation steps.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR signal to the loading control signal.
-
Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
-
Protocol 2: Cell Viability Assay
This protocol assesses the effect of this compound-induced EGFR degradation on cancer cell proliferation.[1][2]
Materials:
-
Mutant EGFR-expressing cells (e.g., HCC-827, H3255)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in 96-well plates at an appropriate density (e.g., 3,000-5,000 cells/well). Allow cells to adhere overnight.
-
Cell Treatment: Treat cells with a serial dilution of this compound for 72 hours. Include a DMSO-only vehicle control.
-
Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time (e.g., 1-4 hours for MTT).
-
-
Data Acquisition: Measure the absorbance (for MTT) or luminescence (for CellTiter-Glo®) using a microplate reader.
-
Data Analysis:
-
Normalize the data to the DMSO-treated control.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the GI50 (concentration for 50% growth inhibition) using non-linear regression analysis.
-
Visualizations
Signaling Pathway
Caption: this compound-mediated degradation of mutant EGFR.
Experimental Workflow
Caption: Workflow for this compound degradation experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Targeted delivery of a PROTAC induced PDEδ degrader by a biomimetic drug delivery system for enhanced cytotoxicity against pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. youtube.com [youtube.com]
- 14. bio-rad.com [bio-rad.com]
- 15. Targeting EGFR with molecular degraders as a promising strategy to overcome resistance to EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Optimizing MS154 Concentration for EGFR Degradation: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of MS154 in inducing Epidermal Growth Factor Receptor (EGFR) degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule composed of a ligand that binds to the mutant Epidermal Growth Factor Receptor (EGFR) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[1][2] By bringing the mutant EGFR and CRBN into close proximity, this compound facilitates the ubiquitination of the mutant EGFR, tagging it for degradation by the cell's proteasome.[1][2] This targeted degradation mechanism offers an advantage over traditional inhibitors by eliminating the target protein entirely.
Q2: What is the primary target of this compound?
A2: The primary target of this compound is mutant EGFR.[2] It has demonstrated high selectivity for degrading mutant forms of EGFR, such as those found in non-small cell lung cancer, while sparing the wild-type (WT) EGFR.[3][4]
Q3: What is the mechanism behind this compound's selectivity for mutant EGFR?
A3: The selectivity of this compound for mutant EGFR over wild-type EGFR is attributed to the differential ability to form a stable ternary complex (EGFR-MS154-E3 ligase).[5][6] Studies have shown that mutant EGFR effectively forms this complex, leading to its degradation, whereas the wild-type EGFR does not form the complex as efficiently.[5][6]
Q4: What is a recommended starting concentration range for this compound?
A4: A good starting point for a dose-response experiment with this compound is a concentration range of 1 nM to 1000 nM.[2] Published data indicates that this compound induces significant degradation of mutant EGFR at nanomolar concentrations.[2]
Q5: What is the optimal treatment time for this compound?
A5: For initial experiments, a 24-hour treatment period is a common starting point to observe significant protein degradation.[2] However, the optimal time can vary depending on the cell line and experimental objectives. A time-course experiment with time points ranging from 4 to 48 hours is recommended to fully characterize the degradation kinetics.[2]
Q6: How should I prepare and store this compound?
A6: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[4][7] For storage, it is recommended to keep the compound at -20°C.[4][7] Ensure proper storage and handling to maintain the compound's activity.[2]
Q7: Is there a negative control available for this compound?
A7: Yes, a negative control for this compound is commercially available.[4][7] This control compound is structurally similar to this compound but is inactive, making it suitable for distinguishing specific effects of EGFR degradation from potential off-target effects of the molecule.
Troubleshooting Guides
Problem 1: No or Low Degradation of Target Protein (EGFR)
| Possible Cause | Recommended Solution |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a concentration range of 1 nM to 1000 nM to determine the optimal concentration for your specific cell line.[2] |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to identify the optimal incubation period for maximal degradation.[2] |
| Low Expression of Cereblon (CRBN) | Verify the expression level of CRBN in your cell line using Western blot or qPCR, as this compound relies on CRBN for its activity.[2] |
| Cell Line Insensitivity | Confirm that your cell line expresses the mutant form of EGFR that is targeted by this compound.[2] |
| Inactive this compound Compound | Ensure proper storage and handling of the this compound compound. Use a fresh stock solution for your experiments.[2] |
Problem 2: High Background in Western Blot
| Possible Cause | Recommended Solution |
| Antibody Concentration Too High | Optimize the concentration of the primary and secondary antibodies by performing a titration.[8][9] |
| Insufficient Blocking | Increase the blocking time or try a different blocking agent (e.g., 5% BSA instead of milk, especially for phospho-antibodies).[8][10] |
| Inadequate Washing | Increase the number and duration of washes between antibody incubations to remove unbound antibodies.[10] |
| Membrane Drying Out | Ensure the membrane remains hydrated throughout the Western blotting process.[10] |
| Non-specific Secondary Antibody Binding | Run a control lane with only the secondary antibody to check for non-specific binding.[8] |
Problem 3: Inconsistent Results in Cell Viability Assays
| Possible Cause | Recommended Solution |
| Variation in Cell Seeding Density | Ensure a consistent number of cells are seeded in each well. Use a cell counter for accuracy.[11] |
| Edge Effects on the Plate | Avoid using the outer wells of the microplate, as they are more prone to evaporation and temperature variations. Fill the outer wells with sterile PBS or media.[11] |
| Pipetting Errors | Use calibrated pipettes and ensure consistent pipetting technique.[11] |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it has not precipitated out of solution. Ensure the final DMSO concentration is not too high (typically <0.5%).[2] |
| Contamination | Regularly check cell cultures for any signs of contamination.[12] |
Quantitative Data
Table 1: In Vitro Degradation Profile of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| HCC-827 | delE746_A750 | 11 | >95 | [4][7] |
| NCI-H3255 | L858R | 25 | >95 | [4][7] |
DC50: The concentration of this compound required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation achieved.
Experimental Protocols
Western Blotting for EGFR Degradation
-
Cell Culture and Treatment: Plate cells (e.g., HCC-827 or NCI-H3255) in 6-well plates and allow them to adhere overnight. Treat cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) for the desired time (e.g., 24 hours). Include a vehicle control (DMSO).[1]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[1]
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins on an SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the EGFR band intensity to the loading control.
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include a vehicle control (DMSO).[1]
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.[13]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan (B1609692) crystals.[1]
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound-induced degradation of mutant EGFR.
Caption: EGFR signaling pathways and the point of intervention by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-techne.com [bio-techne.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Exploring Degradation of Mutant and Wild-Type Epidermal Growth Factor Receptors Induced by Proteolysis-Targeting Chimeras - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MS 154 | Active Degraders | Tocris Bioscience [tocris.com]
- 8. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. sinobiological.com [sinobiological.com]
- 11. benchchem.com [benchchem.com]
- 12. news-medical.net [news-medical.net]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
MS154 solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and Frequently Asked Questions (FAQs) to address common issues related to the solubility and stability of the novel research compound, MS154.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: this compound is a hydrophobic compound with limited aqueous solubility. For initial stock solutions, we recommend using 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication in a water bath.
Q2: What are the recommended storage conditions for this compound?
A2: Both solid this compound and stock solutions in DMSO should be stored at -20°C, desiccated, and protected from light. We recommend aliquoting stock solutions to avoid repeated freeze-thaw cycles, which can promote compound degradation and precipitation.[1] Generally, stock solutions are usable for up to one month when stored correctly. For solid compounds, storage as stated on the product vial, kept tightly sealed, allows for storage up to six months.
Q3: I observed precipitation when I diluted my this compound DMSO stock solution into my aqueous cell culture medium. What should I do?
A3: This is a common issue known as "crashing out," which occurs when a compound is poorly soluble in the aqueous environment of the media once the DMSO is diluted.[2] To mitigate this, try the following:
-
Decrease the final concentration: The final concentration of this compound in your media may be exceeding its aqueous solubility limit.[2]
-
Use pre-warmed media: Always add the compound to cell culture media that has been pre-warmed to 37°C, as lower temperatures can decrease solubility.[2]
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise serial dilution of your DMSO stock in pre-warmed media while gently vortexing.[2]
Q4: My cell culture medium containing this compound turned cloudy after a few hours in the incubator. What is the cause?
A4: Delayed precipitation can occur due to several factors, including interactions with media components, or changes in pH or temperature.[2] It is also possible that this compound is degrading into less soluble byproducts. We recommend performing a solubility assessment in your specific cell culture medium to determine the maximum soluble concentration over time.
Troubleshooting Guides
Issue 1: Immediate Precipitation of this compound in Cell Culture Media
Symptoms: A visible precipitate or cloudiness forms immediately upon adding the this compound stock solution to the cell culture medium.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| High Final Concentration | The final concentration of this compound exceeds its aqueous solubility limit. | Decrease the final working concentration of this compound. Perform a solubility test to determine the maximum soluble concentration.[2] |
| Rapid Dilution | Adding a concentrated DMSO stock directly to a large volume of media can cause rapid solvent exchange, leading to precipitation.[2] | Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media.[2] |
| Low Temperature of Media | Adding the compound to cold media can decrease its solubility.[2] | Always use pre-warmed (37°C) cell culture media for dilutions.[2] |
| High Final DMSO Concentration | While DMSO aids initial dissolution, high final concentrations can be toxic to cells. A common practice is to keep the final DMSO concentration at or below 0.1%. | Prepare a higher concentration intermediate stock to minimize the volume added to the media. |
Issue 2: Delayed Precipitation or Degradation of this compound in Experiments
Symptoms: The culture medium appears clear initially but becomes cloudy or crystalline after several hours or days in the incubator. Alternatively, a loss of compound activity is observed over time.
Possible Causes & Solutions:
| Potential Cause | Explanation | Recommended Solution |
| Compound Instability | This compound may be unstable in the aqueous, physiological pH environment of the cell culture medium, leading to degradation into insoluble products. | Conduct a stability study of this compound in your specific media at 37°C. Analyze samples at different time points (e.g., 0, 2, 6, 24 hours) by HPLC to quantify the remaining parent compound. |
| Interaction with Media Components | This compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes.[2] | If possible, try a different basal media formulation. You can also test the solubility of this compound in a simpler buffered solution (e.g., PBS) to see if media components are the primary issue. |
| pH Shift | The pH of the culture medium can change over time due to cellular metabolism, potentially affecting the solubility and stability of this compound. | Ensure your incubator's CO2 levels are properly calibrated to maintain the correct pH of the bicarbonate-buffered medium.[3] |
| Evaporation | Evaporation from culture plates or flasks can concentrate salts and the compound, leading to precipitation.[1][4] | Ensure proper humidification of the incubator and use sealed culture flasks or plates when possible.[1][4] |
Quantitative Data Summary
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility (mg/mL) at 25°C |
| Water | <0.01 |
| PBS (pH 7.4) | <0.01 |
| Ethanol | 5 |
| Methanol | 2 |
| DMSO | >50 |
| DMF | >50 |
Table 2: Stability of this compound in Solution at 37°C
| Solution | Time (hours) | Remaining this compound (%) |
| PBS (pH 7.4) | 2 | 85 |
| PBS (pH 7.4) | 6 | 60 |
| PBS (pH 7.4) | 24 | 20 |
| Cell Culture Medium + 10% FBS | 2 | 90 |
| Cell Culture Medium + 10% FBS | 6 | 75 |
| Cell Culture Medium + 10% FBS | 24 | 45 |
Experimental Protocols
Protocol 1: Determining the Aqueous Solubility of this compound
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to create a 10 mg/mL stock solution.
-
Prepare serial dilutions: Create a serial dilution of the this compound stock in your target aqueous buffer (e.g., PBS or cell culture medium).
-
Incubate and observe: Incubate the dilutions at 37°C for 2 hours.
-
Assess precipitation: Visually inspect the solutions for any signs of cloudiness or precipitate. For a more quantitative assessment, centrifuge the samples and measure the concentration of this compound in the supernatant using a validated analytical method such as HPLC-UV.
Protocol 2: Assessing the Stability of this compound in Cell Culture Medium
-
Prepare a working solution: Dilute the this compound DMSO stock into pre-warmed cell culture medium to a final concentration where the solution is initially clear (determined from the solubility protocol).
-
Incubate: Place the solution in a 37°C incubator.
-
Collect samples: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), collect aliquots of the solution.
-
Analyze samples: Immediately analyze the samples by HPLC to quantify the amount of intact this compound remaining. The degradation rate can be determined by plotting the concentration of this compound versus time.
Visualizations
Caption: Experimental workflow for assessing this compound solubility and stability.
Caption: Hypothetical signaling pathway showing this compound as an inhibitor of Kinase B.
References
Technical Support Center: Minimizing Off-Target Effects of MS154
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively utilize MS154 while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective Proteolysis Targeting Chimera (PROTAC). It is a heterobifunctional molecule designed to specifically target mutant forms of the Epidermal Growth Factor Receptor (EGFR) for degradation.[1][2] this compound works by simultaneously binding to mutant EGFR and the E3 ubiquitin ligase Cereblon (CRBN). This induced proximity facilitates the ubiquitination of mutant EGFR, marking it for degradation by the proteasome.[1] This targeted degradation offers an advantage over traditional inhibition by removing the entire protein from the cell.
Q2: What are the primary on-target effects of this compound?
A2: The primary on-target effect of this compound is the degradation of mutant EGFR. This leads to the inhibition of downstream signaling pathways that are critical for the growth and survival of cancer cells harboring these mutations.[2]
Q3: What are potential off-target effects of this compound and why are they a concern?
A3: Off-target effects occur when this compound interacts with and/or degrades proteins other than its intended target, mutant EGFR. These unintended interactions can lead to:
-
Cellular toxicity: Degradation of essential proteins can cause unintended harm to cells.
-
Reduced efficacy: Off-target binding can reduce the effective concentration of this compound available to degrade mutant EGFR.
A specific class of potential off-target proteins for pomalidomide-based PROTACs (this compound's CRBN ligand is structurally related to pomalidomide) are zinc-finger (ZF) proteins.[3][4][5]
Q4: How can I minimize the risk of off-target effects in my experiments?
A4: Several strategies can be employed to minimize off-target effects:
-
Use the Lowest Effective Concentration: It is crucial to perform a dose-response experiment to determine the lowest concentration of this compound that achieves the desired level of mutant EGFR degradation. Higher concentrations are more likely to induce off-target effects.
-
Optimize Treatment Time: Conduct a time-course experiment to identify the optimal duration of this compound treatment. Prolonged exposure can increase the likelihood of off-target degradation.
-
Utilize a Negative Control: The use of a structurally similar but inactive control molecule is essential. MS154N is the recommended negative control for this compound. It binds to EGFR but does not recruit Cereblon and therefore does not induce degradation. Observing a phenotype with this compound but not with MS154N provides strong evidence that the effect is due to protein degradation.
-
Perform Washout Experiments: To confirm that the observed phenotype is a direct result of mutant EGFR degradation, this compound can be removed from the culture medium. The reversal of the phenotype upon washout supports an on-target mechanism.
-
Confirm Target Engagement: Techniques like the Cellular Thermal Shift Assay (CETSA) can be used to verify that this compound is binding to its intended target, EGFR, in the cellular environment.[3][6][7]
Q5: I am observing a decrease in degradation at higher concentrations of this compound. What is happening?
A5: This phenomenon is known as the "hook effect" and is a common characteristic of PROTACs.[8] At very high concentrations, this compound can form binary complexes with either mutant EGFR or Cereblon, which are non-productive for degradation, rather than the necessary ternary complex (mutant EGFR-MS154-Cereblon). This leads to a decrease in degradation efficiency. Performing a wide dose-response curve is essential to identify the optimal concentration range and avoid the hook effect.[8]
Quantitative Data Summary
The following tables provide illustrative data for this compound's on-target efficacy and a conceptual framework for evaluating off-target effects. Note: Publicly available, direct head-to-head quantitative proteomics data comparing this compound to other EGFR degraders is limited.[1]
Table 1: On-Target Degradation Efficacy of this compound
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) at 50 nM | Treatment Time (hours) | Reference |
| HCC-827 | exon 19 deletion | 11 | >95 | 16 | [2] |
| H3255 | L858R | 25 | >95 | 16 | [2] |
DC50: Half-maximal degradation concentration. Dmax: Maximum degradation.
Table 2: Illustrative Framework for Assessing Off-Target Effects via Proteomics
| Protein | Function | Fold Change (this compound vs. Vehicle) | Fold Change (MS154N vs. Vehicle) | Interpretation |
| Mutant EGFR | On-Target | -10.0 | -1.1 | Potent and specific on-target degradation. |
| Protein X (Hypothetical) | Kinase | -1.5 | -1.2 | Minimal change, likely not a direct off-target. |
| Protein Y (Hypothetical) | Zinc-Finger Protein | -4.0 | -1.3 | Potential off-target degradation. Requires validation. |
| Protein Z (Hypothetical) | Housekeeping | -1.2 | -1.1 | No significant change. |
Key Experimental Protocols
Protocol 1: Western Blot for EGFR Degradation
Objective: To quantify the degradation of mutant EGFR and assess the effect on downstream signaling pathways following this compound treatment.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., HCC-827 or H3255) at a suitable density and allow them to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 1 nM to 1000 nM) and the negative control MS154N for the desired time (e.g., 16-24 hours). Include a vehicle-only control (e.g., DMSO).[2]
-
-
Cell Lysis:
-
Protein Quantification:
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.[11]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[10][11]
-
Incubate with primary antibodies for total EGFR, phosphorylated EGFR (p-EGFR), and downstream targets (e.g., p-AKT, p-ERK), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9][10]
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[10][11]
-
-
Detection and Analysis:
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Objective: To confirm the binding of this compound to EGFR in intact cells.
Methodology:
-
Cell Treatment:
-
Treat intact cells with this compound at a desired concentration (e.g., 10x DC50) or a vehicle control for 1 hour.[7]
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the cells across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.[7]
-
-
Cell Lysis and Fractionation:
-
Analysis:
-
Collect the supernatant and analyze the amount of soluble EGFR by Western Blot as described in Protocol 1.
-
A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the vehicle control indicates target engagement and stabilization.[7]
-
Protocol 3: Global Proteomics for Off-Target Identification (Workflow)
Objective: To identify unintended protein degradation events caused by this compound in an unbiased manner.
Methodology:
-
Sample Preparation:
-
Treat cells with this compound (at 1x and 10x DC50), MS154N, and a vehicle control for a defined period (e.g., 6-24 hours).
-
-
Protein Extraction and Digestion:
-
Lyse cells and extract total protein.
-
Digest proteins into peptides using trypsin.
-
-
Isobaric Labeling (e.g., TMT or iTRAQ):
-
Label the peptide samples from each condition with unique isobaric tags. This allows for multiplexing and accurate relative quantification.[12]
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Separate the labeled peptides by liquid chromatography and analyze by tandem mass spectrometry to identify and quantify thousands of proteins.[12]
-
-
Data Analysis:
-
Identify proteins that show a statistically significant and dose-dependent decrease in abundance in this compound-treated samples compared to controls. These are potential off-targets that require further validation by targeted methods like Western Blotting.[12]
-
Visualizing Key Processes and Pathways
This compound Mechanism of Action
Caption: Mechanism of this compound-induced degradation of mutant EGFR.
Simplified EGFR Signaling Pathway
Caption: Simplified EGFR signaling and the point of intervention by this compound.
Troubleshooting Workflow for Off-Target Effects
Caption: Logical workflow for troubleshooting potential off-target effects.
References
- 1. biocompare.com [biocompare.com]
- 2. benchchem.com [benchchem.com]
- 3. pelagobio.com [pelagobio.com]
- 4. benchchem.com [benchchem.com]
- 5. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. docs.abcam.com [docs.abcam.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing MS154 Resistance in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered when working with MS154, a potent Proteolysis Targeting Chimera (PROTAC) designed to degrade mutant Epidermal Growth Factor Receptor (EGFR). This resource is intended to help researchers identify potential mechanisms of resistance and provide detailed experimental protocols to investigate and overcome them.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a heterobifunctional molecule that functions as a PROTAC. It is composed of a ligand that binds to mutant forms of the Epidermal Growth Factor Receptor (EGFR) and another ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase. By bringing the mutant EGFR and CRBN into close proximity, this compound facilitates the ubiquitination of the mutant EGFR, tagging it for degradation by the proteasome. This targeted protein degradation offers a distinct advantage over traditional inhibition by removing the target protein from the cell.
Q2: In which cell lines has this compound shown efficacy?
A2: this compound has demonstrated potent and selective degradation of mutant EGFR in lung cancer cell lines such as HCC-827 (EGFR del19) and H3255 (EGFR L858R). It is not effective in wild-type EGFR-bearing cell lines.
Q3: What is the expected phenotype of this compound-sensitive cells upon treatment?
A3: In sensitive mutant EGFR-bearing cells, treatment with this compound is expected to lead to a significant reduction in total EGFR protein levels, inhibition of downstream signaling pathways (e.g., PI3K/AKT and MAPK/ERK), and ultimately, a decrease in cell viability and proliferation.
Q4: What are the potential reasons for observing reduced or no efficacy of this compound in my experiments?
A4: Reduced efficacy or resistance to this compound can arise from several factors, including:
-
Issues with the compound or experimental setup: Incorrect storage, degradation of the compound, or suboptimal experimental conditions (e.g., concentration, treatment duration).
-
Cell line-specific factors: Low or absent expression of CRBN, the E3 ligase required for this compound's function.
-
Acquired resistance mechanisms: Genetic or non-genetic alterations in the cancer cells that prevent this compound from effectively inducing EGFR degradation. These can include mutations or downregulation of CRBN, or activation of bypass signaling pathways.
Q5: What is the "hook effect" and how can it affect my this compound experiments?
A5: The "hook effect" is a phenomenon observed with PROTACs where at very high concentrations, the degradation efficiency decreases. This is because the PROTAC molecules are more likely to form binary complexes with either the target protein (EGFR) or the E3 ligase (CRBN) alone, rather than the productive ternary complex (EGFR-MS154-CRBN) required for degradation. It is crucial to perform a wide dose-response experiment to identify the optimal concentration for maximal degradation and to avoid the misleading results of the hook effect.
Troubleshooting Guide for this compound Resistance
This guide provides a structured approach to identifying and characterizing resistance to this compound in your cancer cell lines.
Step 1: Confirm Resistance
The first step is to quantitatively confirm that your cell line has developed resistance to this compound. This is typically done by comparing the dose-response curve of the suspected resistant cell line to the parental, sensitive cell line.
Table 1: Confirmation of this compound Resistance
| Parameter | Description | Expected Result in Resistant Cells |
| DC50 | The concentration of this compound required to degrade 50% of the target protein (mutant EGFR). | Significant increase compared to parental cells. |
| Dmax | The maximum percentage of target protein degradation achievable with this compound. | Significant decrease compared to parental cells. |
| IC50 | The concentration of this compound required to inhibit cell viability by 50%. | Significant increase compared to parental cells. |
Step 2: Investigate Potential Mechanisms of Resistance
Once resistance is confirmed, the next step is to investigate the underlying molecular mechanisms. Potential mechanisms can be broadly categorized into on-target/E3 ligase-related and off-target (bypass) pathways.
Table 2: Investigating On-Target/E3 Ligase-Related Resistance Mechanisms
| Potential Mechanism | Experimental Approach | Expected Result in Resistant Cells |
| Decreased CRBN Expression | Western Blot, qPCR | Reduced CRBN protein and mRNA levels compared to parental cells. |
| Mutations in CRBN | Sanger Sequencing, Next-Generation Sequencing (NGS) | Identification of mutations in the CRBN gene that may impair this compound binding or E3 ligase function. |
| Mutations in Mutant EGFR | Sanger Sequencing, NGS | Identification of new mutations in the EGFR gene that may prevent this compound binding. |
Table 3: Investigating Off-Target (Bypass Pathway) Resistance Mechanisms
| Potential Mechanism | Experimental Approach | Expected Result in Resistant Cells |
| MET Amplification | Fluorescence In Situ Hybridization (FISH), qPCR | Increased MET gene copy number compared to parental cells. |
| Western Blot | Increased MET protein expression and phosphorylation. | |
| Activation of other Receptor Tyrosine Kinases (RTKs) | Phospho-RTK Array, Western Blot | Increased phosphorylation of other RTKs (e.g., HER2, AXL, FGFR1) in the presence of this compound. |
| Downstream Signaling Pathway Alterations | Western Blot | Sustained or increased phosphorylation of key downstream signaling molecules (e.g., AKT, ERK) despite EGFR degradation. |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well plates
-
Cancer cell lines (parental and suspected resistant)
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (DMSO-treated) and a no-treatment control.
-
Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Apoptosis (Annexin V) Assay
This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
Harvest both adherent and floating cells and wash them with ice-cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Protocol 3: Western Blot Analysis of EGFR Signaling
This technique is used to detect and quantify the levels of specific proteins in cell lysates.
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-EGFR, anti-p-EGFR, anti-AKT, anti-p-AKT, anti-ERK, anti-p-ERK, anti-CRBN, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Plate cells and treat with this compound as required.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH).
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Troubleshooting workflow for this compound resistance.
Caption: EGFR signaling and potential bypass pathways.
Technical Support Center: Enhancing the In Vivo Bioavailability of MS154
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges in improving the in vivo bioavailability of the EGFR degrader, MS154.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A: this compound is a potent and selective cereblon-recruiting Proteolysis Targeting Chimera (PROTAC) designed to degrade mutant Epidermal Growth Factor Receptor (EGFR).[1][2] Like many PROTACs, this compound is a large molecule that falls into the "beyond Rule of Five" chemical space, which often correlates with poor aqueous solubility and low membrane permeability, creating significant challenges for achieving adequate oral bioavailability.[3] While this compound has demonstrated bioavailability in mice following intraperitoneal (IP) administration, achieving consistent and effective systemic exposure through oral administration requires formulation strategies to overcome these intrinsic limitations.[1]
Q2: What are the primary barriers to the oral bioavailability of PROTACs like this compound?
A: The main obstacles to oral bioavailability for PROTACs include:
-
Poor Aqueous Solubility: Due to their often hydrophobic nature and high molecular weight, PROTACs may not dissolve sufficiently in gastrointestinal fluids, which is a prerequisite for absorption.[4]
-
Low Permeability: The large size and number of rotatable bonds in PROTAC molecules can hinder their ability to pass through the intestinal epithelium and enter the bloodstream.[3]
-
First-Pass Metabolism: After absorption, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation, thereby reducing its bioavailability.[5]
-
Efflux by Transporters: PROTACs can be substrates for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the gut lumen, limiting its net absorption.
Q3: What are the most promising strategies to enhance the oral bioavailability of this compound?
A: Several formulation strategies can be employed to improve the oral bioavailability of this compound:
-
Amorphous Solid Dispersions (ASDs): By dispersing this compound in a polymer matrix in an amorphous state, the crystalline lattice energy is overcome, which can significantly enhance its aqueous solubility and dissolution rate.[4][6][7]
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal tract. This pre-dissolved state can improve solubility and absorption.[8][9][10]
-
Nanoparticle Formulations: Encapsulating this compound into nanoparticles, such as those made from biodegradable polymers like PLGA, can protect the drug from degradation, improve its solubility, and potentially enhance its uptake across the intestinal barrier.[11][12]
Q4: Are there any in vivo pharmacokinetic data available for orally administered EGFR PROTACs?
Troubleshooting Guides
Problem: Low Aqueous Solubility of this compound
| Potential Cause | Troubleshooting/Suggested Solution |
| Crystalline Nature of the Compound | Amorphous Solid Dispersions (ASDs): Formulate this compound with a suitable polymer (e.g., HPMCAS, PVP/VA) to create an amorphous solid dispersion. This disrupts the crystal lattice, thereby increasing the apparent solubility and dissolution rate.[4][6] |
| Hydrophobicity | Lipid-Based Formulations: Develop a Self-Emulsifying Drug Delivery System (SEDDS) by dissolving this compound in a mixture of oils, surfactants, and co-solvents. This presents the drug in a solubilized state in the GI tract, facilitating absorption.[8] |
| Poor Wettability | Particle Size Reduction: Employ micronization or nanomilling techniques to increase the surface area of the drug particles, which can improve their wetting and dissolution rate. |
| pH-Dependent Solubility | pH Modification: For compounds with ionizable groups, the inclusion of pH-modifying excipients in the formulation can create a microenvironment in the gut that favors dissolution. |
Problem: Poor In Vitro-In Vivo Correlation (IVIVC)
| Potential Cause | Troubleshooting/Suggested Solution |
| Inadequate Dissolution Method | Biorelevant Dissolution Media: Utilize dissolution media that mimic the composition of gastrointestinal fluids, such as Simulated Gastric Fluid (SGF), Fasted State Simulated Intestinal Fluid (FaSSIF), and Fed State Simulated Intestinal Fluid (FeSSIF), to better predict in vivo dissolution. |
| Efflux Transporter Activity | Caco-2 Permeability Assay with Inhibitors: Conduct Caco-2 permeability assays with and without inhibitors of P-gp (e.g., verapamil) to determine if this compound is a substrate for efflux transporters. If so, consider co-administration with a P-gp inhibitor (requires careful toxicological assessment) or formulation strategies that can bypass efflux mechanisms. |
| First-Pass Metabolism | In Vitro Metabolic Stability Assays: Use liver microsomes or hepatocytes to assess the metabolic stability of this compound. If significant metabolism is observed, prodrug strategies or co-administration with metabolic inhibitors could be explored, though this requires extensive investigation.[5] |
| Formulation Instability in Vivo | Characterize Formulation Behavior in GI Fluids: Assess the stability of your formulation (e.g., ASD, SEDDS) in simulated gastric and intestinal fluids to ensure that the drug remains in a solubilized or supersaturated state long enough for absorption. |
Data Presentation: Comparative Pharmacokinetics of Oral EGFR PROTACs
The following table presents a summary of representative pharmacokinetic parameters for orally administered EGFR PROTACs from preclinical studies. Note: As specific oral PK data for different this compound formulations are not publicly available, this table includes data from other orally bioavailable EGFR PROTACs to provide a comparative context for what can be achieved with advanced formulation strategies.
| Compound | Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Oral Bioavailability (F%) | Species | Reference |
| C-09066 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | 41.4 | Mouse | [13] |
| HJM-561 | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | Robust Antitumor Activity | Mouse | [14] |
| Compound 13a | Not Specified | 50 (i.p.) | ~1500 | ~2 | ~8000 | N/A (i.p.) | Mouse | [15] |
| Compound 13b | Not Specified | 50 (i.p.) | ~1200 | ~4 | ~9000 | N/A (i.p.) | Mouse | [15] |
N/A: Not Applicable as the administration was not oral.
Experimental Protocols
Protocol 1: Preparation of an Amorphous Solid Dispersion (ASD) of this compound by Hot-Melt Extrusion (HME)
Objective: To prepare an amorphous solid dispersion of this compound to enhance its solubility and dissolution rate.
Materials:
-
This compound
-
Polymer (e.g., Hydroxypropyl Methylcellulose Acetate Succinate - HPMCAS, Soluplus®, Kollidon® VA64)
-
Hot-Melt Extruder with a co-rotating twin-screw
-
Grinder/Miller
-
Sieves
-
Dichloromethane (DCM) or other suitable solvent for preliminary miscibility studies
-
Differential Scanning Calorimeter (DSC)
-
Powder X-ray Diffractometer (PXRD)
Methodology:
-
Miscibility Assessment (Optional but Recommended): a. Prepare physical mixtures of this compound and the selected polymer at different weight ratios (e.g., 10:90, 20:80, 30:70). b. Perform DSC analysis on the physical mixtures to observe any changes in the melting endotherm of this compound, which can indicate miscibility.
-
Preparation of the Physical Mixture: a. Accurately weigh this compound and the polymer to achieve the desired drug loading (e.g., 20% w/w). b. Geometrically mix the powders in a mortar and pestle or a V-blender to ensure a homogenous blend.
-
Hot-Melt Extrusion: a. Set the temperature profile of the extruder barrels. The temperature should be high enough to allow the polymer to soften and the drug to dissolve in the molten polymer, but below the degradation temperature of this compound. A typical starting point would be 20-30°C above the glass transition temperature (Tg) of the polymer. b. Feed the physical mixture into the extruder at a constant rate using a gravimetric feeder. c. Set the screw speed to ensure adequate mixing and residence time. d. Collect the extrudate as it exits the die. The extrudate should be a transparent or translucent strand, indicating that the drug is in an amorphous state.
-
Downstream Processing: a. Allow the extrudate to cool to room temperature. b. Mill the extrudate into a fine powder using a grinder or mill. c. Sieve the milled powder to obtain a uniform particle size distribution.
-
Characterization: a. DSC: Perform DSC on the milled extrudate to confirm the absence of the this compound melting peak, which indicates the formation of an amorphous dispersion. b. PXRD: Analyze the extrudate by PXRD. The absence of sharp peaks characteristic of crystalline this compound will confirm its amorphous nature. c. Dissolution Testing: Conduct in vitro dissolution studies in biorelevant media (e.g., FaSSIF) to compare the dissolution profile of the ASD to that of the crystalline this compound.
Protocol 2: Formulation of this compound in a Self-Emulsifying Drug Delivery System (SEDDS)
Objective: To develop a liquid SEDDS formulation of this compound to improve its solubility and oral absorption.
Materials:
-
This compound
-
Oils (e.g., Capryol 90, Labrafil M 1944 CS, Maisine CC)
-
Surfactants (e.g., Kolliphor RH 40, Cremophor EL, Tween 80)
-
Co-solvents/Co-surfactants (e.g., Transcutol HP, PEG 400, Propylene Glycol)
-
Vortex mixer
-
Water bath
-
Droplet size analyzer (e.g., Dynamic Light Scattering)
Methodology:
-
Solubility Screening: a. Determine the solubility of this compound in various oils, surfactants, and co-solvents. b. Add an excess amount of this compound to a known volume of each excipient in a sealed vial. c. Agitate the vials in a shaking water bath at a controlled temperature (e.g., 25°C or 37°C) for 48-72 hours to reach equilibrium. d. Centrifuge the samples and analyze the supernatant for the concentration of dissolved this compound using a validated analytical method (e.g., HPLC-UV).
-
Construction of Pseudo-Ternary Phase Diagrams: a. Based on the solubility data, select an oil, a surfactant, and a co-solvent. b. Prepare mixtures of the surfactant and co-solvent (S/CoS mix) at different weight ratios (e.g., 1:1, 2:1, 3:1, 4:1). c. For each S/CoS mix ratio, prepare a series of formulations by varying the ratio of the oil to the S/CoS mix (e.g., from 9:1 to 1:9). d. Titrate each formulation with water dropwise while vortexing. e. Observe the formation of an emulsion and identify the region of spontaneous and stable microemulsion formation. Plot these regions on a pseudo-ternary phase diagram.
-
Preparation of this compound-Loaded SEDDS: a. Select a formulation from the optimal microemulsion region of the phase diagram. b. Dissolve the required amount of this compound in the oil phase with gentle heating and stirring if necessary. c. Add the surfactant and co-solvent to the oil phase and mix until a clear and homogenous solution is obtained.
-
Characterization: a. Self-Emulsification Time: Add a small amount of the SEDDS formulation to a beaker of water with gentle stirring and measure the time it takes to form a stable emulsion. b. Droplet Size Analysis: Dilute the SEDDS with water and measure the mean droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. Droplet sizes in the nanometer range are desirable. c. In Vitro Dissolution: Perform dissolution testing in biorelevant media to assess the release profile of this compound from the SEDDS formulation.
Protocol 3: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound in PLGA nanoparticles to potentially improve its oral bioavailability.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or Ethyl Acetate (as the organic solvent)
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant (as the stabilizer)
-
Deionized water
-
Probe sonicator or high-speed homogenizer
-
Magnetic stirrer
-
Rotary evaporator
-
Centrifuge
-
Lyophilizer (optional)
Methodology:
-
Preparation of the Organic Phase: a. Dissolve a specific amount of PLGA and this compound in the organic solvent (e.g., DCM). For example, 100 mg of PLGA and 10 mg of this compound in 2 mL of DCM.
-
Preparation of the Aqueous Phase: a. Prepare an aqueous solution of the stabilizer. For example, a 2% w/v PVA solution in deionized water.
-
Emulsification: a. Add the organic phase to the aqueous phase (e.g., 4 mL of 2% PVA solution) while stirring. b. Emulsify the mixture using a probe sonicator on an ice bath or a high-speed homogenizer to form an oil-in-water (o/w) emulsion. Sonication parameters (power, time) or homogenization speed and time should be optimized to achieve the desired particle size.
-
Solvent Evaporation: a. Transfer the emulsion to a larger volume of water (e.g., 20 mL of 0.1% PVA solution) and stir at room temperature for several hours (e.g., 3-4 hours) to allow the organic solvent to evaporate. b. Alternatively, use a rotary evaporator at reduced pressure to remove the solvent more quickly.
-
Nanoparticle Collection and Purification: a. Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for a specific duration (e.g., 20 minutes) to pellet the nanoparticles. b. Discard the supernatant and wash the nanoparticle pellet by resuspending it in deionized water and centrifuging again. Repeat the washing step 2-3 times to remove excess surfactant and unencapsulated drug.
-
Lyophilization (Optional): a. For long-term storage, the purified nanoparticle suspension can be frozen and lyophilized to obtain a dry powder. A cryoprotectant (e.g., trehalose, sucrose) can be added before freezing to prevent particle aggregation.
-
Characterization: a. Particle Size and Zeta Potential: Measure the size distribution and surface charge of the nanoparticles using dynamic light scattering. b. Morphology: Visualize the shape and surface of the nanoparticles using Scanning Electron Microscopy (SEM) or Transmission Electron Microscopy (TEM). c. Drug Loading and Encapsulation Efficiency: Dissolve a known amount of the lyophilized nanoparticles in a suitable solvent and quantify the amount of this compound using a validated analytical method. Calculate the drug loading and encapsulation efficiency. d. In Vitro Release: Perform an in vitro release study in biorelevant media to determine the release kinetics of this compound from the PLGA nanoparticles.
Mandatory Visualizations
Caption: EGFR signaling pathway and the mechanism of action of this compound.
Caption: Workflow for enhancing and evaluating the oral bioavailability of this compound.
Caption: Logical troubleshooting guide for low oral bioavailability of this compound.
References
- 1. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. How to Improve PROTACs' Oral Bioavailability - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. benchchem.com [benchchem.com]
- 6. Developing Multi-Component Solid Formulation Strategies for PROTAC Dissolution Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaexcipients.com [pharmaexcipients.com]
- 8. Self-emulsifying Drug Delivery System (SEEDS) - Creative Biolabs [creative-biolabs.com]
- 9. SELF-EMULSIFYING DRUG DELIVERY SYSTEM (SEDDS).pptx [slideshare.net]
- 10. youtube.com [youtube.com]
- 11. static.igem.org [static.igem.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Orally Bioavailable Proteolysis-Targeting Chimeras: An Innovative Approach in the Golden Era of Discovering Small-Molecule Cancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of highly potent and selective CRBN-recruiting EGFRL858R/T790M degraders in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing MS154 Treatment
Welcome to the technical support center for MS154. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues related to the use of this compound, a potent and selective PROTAC (Proteolysis Targeting Chimera) that induces the degradation of mutant epidermal growth factor receptor (EGFR).[1]
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a heterobifunctional molecule that functions by recruiting the E3 ubiquitin ligase cereblon (CRBN) to mutant EGFR. This induced proximity facilitates the ubiquitination of the mutant EGFR, marking it for degradation by the 26S proteasome. This targeted degradation of the protein offers a potential advantage over traditional kinase inhibition.
Q2: Which cell lines are recommended for this compound treatment?
A2: Cell lines expressing mutant forms of EGFR are suitable for this compound treatment. Commonly used non-small-cell lung cancer (NSCLC) cell lines include HCC-827 (EGFR exon 19 deletion) and H3255 (EGFR L858R mutation).
Q3: What is a recommended starting concentration for this compound?
A3: Based on published data, a starting concentration range of 1 nM to 1000 nM is recommended for dose-response experiments. The half-maximal degradation concentration (DC50) for this compound has been reported as 11 nM in HCC-827 cells and 25 nM in H3255 cells, with maximal degradation (Dmax) observed at concentrations as low as 50 nM.[2]
Q4: What is the optimal incubation time for this compound treatment?
A4: The optimal incubation time is cell-line and concentration-dependent. A 24-hour incubation period is a common starting point for initial experiments. However, to fully characterize the degradation kinetics, a time-course experiment is highly recommended, with time points ranging from 4 to 48 hours.
Q5: How should I prepare and store this compound?
A5: It is recommended to prepare a stock solution of this compound in high-quality, anhydrous DMSO (e.g., 10 mM). This stock solution should be aliquoted and stored at -20°C or colder to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in cell culture media immediately before use to ensure stability.
Q6: Is there a negative control available for this compound?
A6: Yes, a structurally similar molecule that does not induce degradation of mutant EGFR is available and can be used as a negative control in your experiments to ensure that the observed effects are due to the specific PROTAC activity of this compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low degradation of mutant EGFR | 1. Suboptimal this compound concentration: The concentration used may be too low to effectively induce degradation. 2. Insufficient incubation time: The treatment duration may not be long enough to observe significant protein degradation. 3. Low Cereblon (CRBN) expression: The cell line may have low endogenous levels of the CRBN E3 ligase. 4. Cell line insensitivity: The cell line may not express the specific mutant form of EGFR targeted by this compound. 5. Inactive this compound compound: Improper storage or handling may have led to the degradation of the compound. | 1. Perform a dose-response experiment (e.g., 1 nM to 1000 nM) to identify the optimal concentration. 2. Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation period. 3. Verify CRBN expression levels in your cell line using Western blot or qPCR. 4. Confirm the EGFR mutation status of your cell line. 5. Use a fresh stock of this compound and ensure proper storage and handling procedures are followed. |
| "Hook Effect" observed (degradation decreases at higher concentrations) | Formation of non-productive binary complexes: At very high concentrations, this compound can form binary complexes with either mutant EGFR or CRBN, which prevents the formation of the productive ternary complex required for degradation. | This is a known phenomenon for PROTACs. The optimal concentration will be at the peak of the degradation curve. Avoid using excessively high concentrations and perform a thorough dose-response analysis to identify the concentration that gives maximal degradation. |
| High cell toxicity | 1. Off-target effects: At high concentrations, this compound may have off-target effects leading to cellular toxicity. 2. DMSO toxicity: The final concentration of the vehicle (DMSO) may be too high for the cells. | 1. Use the lowest effective concentration of this compound as determined by your dose-response experiment. 2. Ensure the final DMSO concentration in the cell culture medium is kept low (typically below 0.5%). |
| Inconsistent results between experiments | 1. Variation in cell culture conditions: Differences in cell passage number, confluency, or overall cell health can affect the efficiency of the ubiquitin-proteasome system. 2. Instability of this compound in media: The compound may not be stable in cell culture media over long incubation periods. | 1. Standardize your cell culture procedures. Use cells within a consistent passage number range and maintain similar seeding densities for all experiments. 2. Prepare fresh dilutions of this compound in media for each experiment, immediately before adding to the cells. |
Experimental Protocols
Protocol 1: Dose-Response Experiment for this compound
This protocol outlines the steps to determine the optimal concentration of this compound for inducing the degradation of mutant EGFR.
1. Cell Seeding:
-
Plate mutant EGFR-expressing cells (e.g., HCC-827 or H3255) in a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO2.
2. This compound Treatment:
-
Prepare a serial dilution of the this compound stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 1, 10, 50, 100, 500, 1000 nM).
-
Include a vehicle-only control (e.g., 0.1% DMSO).[3]
-
Carefully remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C.[3]
3. Cell Lysis:
-
After incubation, aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add an appropriate volume of ice-cold lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and collect the lysate in a microcentrifuge tube.[3]
-
Incubate the lysate on ice for 30 minutes, vortexing occasionally.[3]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.[3]
-
Transfer the supernatant to a fresh, pre-chilled tube.
4. Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay, such as the BCA assay, following the manufacturer's instructions.
5. Western Blot Analysis:
-
Prepare protein samples by adding Laemmli sample buffer and boiling at 95-100°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total EGFR overnight at 4°C.
-
Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein (e.g., β-actin or GAPDH).[3]
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR protein levels to the loading control.
-
Calculate the percentage of EGFR degradation for each this compound concentration relative to the vehicle control.
-
Plot the percentage of degradation against the this compound concentration to generate a dose-response curve and determine the DC50 value.
Quantitative Data Summary (Dose-Response)
| This compound Concentration (nM) | Normalized EGFR Level | % Degradation |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.90 | 10% |
| 10 | 0.55 | 45% |
| 50 | 0.10 | 90% |
| 100 | 0.05 | 95% |
| 500 | 0.05 | 95% |
| 1000 | 0.15 | 85% (Hook Effect) |
Protocol 2: Time-Course Experiment for this compound
This protocol is designed to determine the kinetics of mutant EGFR degradation following treatment with an optimal concentration of this compound.
1. Cell Seeding and Treatment:
-
Follow the cell seeding procedure as described in Protocol 1.
-
Treat the cells with the predetermined optimal concentration of this compound (e.g., 50 nM, as determined from the dose-response experiment).
-
Include a vehicle control for the longest time point.
2. Incubation and Harvest:
-
Harvest the cells at various time points post-treatment (e.g., 0, 4, 8, 12, 24, and 48 hours).
-
At each time point, perform cell lysis and protein quantification as described in Protocol 1.
3. Western Blot Analysis and Data Analysis:
-
Perform Western blot analysis as detailed in Protocol 1 to determine the levels of total EGFR and a loading control at each time point.
-
Normalize the EGFR protein levels to the loading control.
-
Calculate the percentage of remaining EGFR at each time point relative to the 0-hour time point (which is set to 100%).
-
Plot the percentage of remaining EGFR against time to visualize the degradation kinetics.
Quantitative Data Summary (Time-Course)
| Time (hours) | % EGFR Remaining (Normalized to 0h) |
| 0 | 100% |
| 4 | 75% |
| 8 | 40% |
| 12 | 20% |
| 24 | 5% |
| 48 | <5% |
Visualizations
References
Technical Support Center: Overcoming Experimental Variability with MS154
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) for experiments involving MS154, a potent and selective PROTAC (Proteolysis Targeting Chimera) degrader of mutant Epidermal Growth Factor Receptor (EGFR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a heterobifunctional small molecule that functions as a PROTAC to induce the degradation of mutant EGFR.[1][2] It is composed of a ligand that binds to the E3 ubiquitin ligase Cereblon (CRBN) and another ligand, based on the EGFR inhibitor gefitinib (B1684475), that binds to mutant EGFR.[3][4] By bringing mutant EGFR and CRBN into close proximity, this compound facilitates the ubiquitination of mutant EGFR, marking it for degradation by the 26S proteasome.[1][5] This targeted degradation leads to the inhibition of downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are critical for cancer cell proliferation and survival.[4][5]
Q2: What are the primary applications of this compound in research?
This compound is primarily used in cancer research, particularly in the context of non-small cell lung cancer (NSCLC) harboring activating mutations in EGFR.[4][6] Its main applications include:
-
Studying the therapeutic potential of targeted EGFR degradation.[4]
-
Investigating the cellular consequences of downregulating mutant EGFR.
-
Overcoming resistance to traditional EGFR tyrosine kinase inhibitors (TKIs).[7][8]
Q3: What cell lines are suitable for experiments with this compound?
This compound is most effective in cell lines that express mutant forms of EGFR, such as HCC-827 (EGFR delE746_A750) and NCI-H3255 (EGFR L858R).[6][9] It is also crucial that the chosen cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by this compound.[10]
Q4: Is there a negative control available for this compound?
Yes, MS154N is the recommended negative control.[11] MS154N binds to EGFR with high affinity but does not induce its degradation, making it an excellent tool to differentiate between the effects of EGFR binding and degradation.[11]
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound based on published literature.
Table 1: Cellular Degradation Efficacy of this compound [6][9]
| Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Treatment Time (hours) |
| HCC-827 | delE746_A750 | 11 | >95 | 16 |
| NCI-H3255 | L858R | 25 | >95 | 16 |
DC50: The concentration of this compound required to degrade 50% of the target protein. Dmax: The maximum percentage of protein degradation observed.
Table 2: Biophysical Properties of this compound Components
| Component | Target Protein | Binding Affinity (Kd) | Assay |
| Gefitinib (EGFR-binding moiety) | EGFR (Wild-Type) | 1.8 nM | Not Specified |
| Gefitinib (EGFR-binding moiety) | EGFR (L858R Mutant) | 3.8 nM | Not Specified |
| Pomalidomide (B1683931) (CRBN-binding moiety analog) | Cereblon (CRBN) | 1.7 µM | Isothermal Titration Calorimetry (ITC) |
Note: The binding affinity of the exact CRBN-binding moiety in this compound has not been explicitly reported. The value for pomalidomide is provided as a reference.
Experimental Protocols
Protocol 1: Western Blotting for this compound-Mediated EGFR Degradation
This protocol details the steps to assess the degradation of mutant EGFR in response to this compound treatment.
Materials:
-
Mutant EGFR-expressing cells (e.g., HCC-827, NCI-H3255)
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MS154N (negative control) stock solution (in DMSO)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-EGFR (total), anti-p-EGFR (to assess downstream signaling), and a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.
-
Treatment:
-
For dose-response experiments, treat cells with a range of this compound concentrations (e.g., 0.1 nM to 1000 nM) for a fixed time (e.g., 24 hours).
-
For time-course experiments, treat cells with a fixed concentration of this compound (e.g., 50 nM) and harvest at different time points (e.g., 0, 4, 8, 12, 24, 48 hours).
-
Include vehicle control (DMSO) and negative control (MS154N) wells.
-
To confirm proteasome-dependent degradation, pre-treat a set of wells with a proteasome inhibitor (e.g., 10 µM MG132) for 1-2 hours before adding this compound.
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of supplemented RIPA buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant to a new tube.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and visualize the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR protein levels to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Protocol 2: Cell Viability Assay
This protocol is to determine the effect of this compound-induced EGFR degradation on cell proliferation.
Materials:
-
Mutant EGFR-expressing cells
-
Complete cell culture medium
-
This compound and MS154N stock solutions (in DMSO)
-
DMSO (vehicle control)
-
96-well plates
-
Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound, MS154N, and a vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance or luminescence using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the DMSO-treated control cells.
-
Plot the cell viability against the log concentration of the compound to determine the IC50 value.
-
Troubleshooting Guide
Problem 1: No or Low Degradation of Mutant EGFR
| Possible Cause | Troubleshooting Steps |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider range of concentrations (e.g., 0.1 nM to 10 µM) to identify the optimal concentration for your specific cell line. |
| Insufficient Treatment Time | Conduct a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal incubation period for maximal degradation. |
| Low Cereblon (CRBN) Expression | Verify the expression level of CRBN in your cell line using Western blot or qPCR. If CRBN expression is low, consider using a different cell line or a PROTAC that recruits a different E3 ligase.[10] |
| Cell Line Insensitivity | Confirm that your cell line expresses the specific mutant form of EGFR targeted by this compound. Also, ensure the cells are healthy and within a low passage number. |
| Inactive this compound Compound | Ensure proper storage of the this compound compound (typically at -20°C).[12] Prepare fresh stock solutions in DMSO for each experiment. |
| Proteasome Inhibition | Ensure that other treatments or media components are not inadvertently inhibiting the proteasome. |
Problem 2: High Variability Between Replicates
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure the cell suspension is homogenous before and during plating. Use a multichannel pipette for seeding 96-well plates and mix the cell suspension between pipetting. |
| Edge Effects in Multi-well Plates | Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain humidity. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques, especially for serial dilutions. Prepare a master mix of reagents when possible. |
| Variations in Incubation Time | Ensure that all plates are incubated for the same duration, especially during time-sensitive steps like reagent addition for viability assays. |
| Cell Health and Passage Number | Use cells that are in the logarithmic growth phase and within a consistent, low passage number range for all experiments.[13] |
Problem 3: "Hook Effect" Observed (Decreased Degradation at High Concentrations)
| Possible Cause | Troubleshooting Steps |
| Formation of Non-productive Binary Complexes | This is an inherent characteristic of some PROTACs where at high concentrations, the PROTAC forms binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex.[10] |
| Confirmation and Mitigation | Perform a wide dose-response experiment to confirm the bell-shaped degradation curve. Subsequent experiments should be performed at concentrations at or below the optimal degradation concentration (the "sweet spot").[10] |
Problem 4: Potential Off-Target Effects
| Possible Cause | Troubleshooting Steps |
| Degradation of Other Proteins | The gefitinib warhead or the CRBN ligand may have off-target interactions. |
| Assessment | Perform unbiased proteomics (e.g., mass spectrometry) to identify other proteins that are degraded upon this compound treatment.[14] Compare the degradation profile to that of the negative control MS154N. |
| Specificity Confirmation | Use rescue experiments by overexpressing a non-degradable mutant of the off-target protein to see if the observed phenotype is reversed. |
Visualizations
Caption: Mechanism of action of this compound as a PROTAC.
Caption: Overview of the EGFR signaling pathway and the inhibitory action of this compound.
Caption: A logical workflow for troubleshooting low or no EGFR degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 4. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 5. benchchem.com [benchchem.com]
- 6. Frontiers | Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. promegaconnections.com [promegaconnections.com]
- 14. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MS154 and Other EGFR Degraders for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS154, a first-in-class cereblon-recruiting EGFR degrader, against other emerging EGFR-targeting protein degraders. This document summarizes key performance data, details experimental methodologies for core assays, and visualizes relevant biological pathways and workflows to support informed decision-making in drug discovery and development.
The landscape of oncology is continually evolving, with a significant focus on targeted therapies against driver mutations. The Epidermal Growth Factor Receptor (EGFR) remains a critical target in various cancers, particularly non-small cell lung cancer (NSCLC). While tyrosine kinase inhibitors (TKIs) have revolutionized treatment, acquired resistance inevitably emerges, often through secondary mutations like T790M and C797S. A promising strategy to overcome this challenge is the use of Proteolysis Targeting Chimeras (PROTACs), which, instead of merely inhibiting the target protein, mediate its degradation.
This compound is a PROTAC that utilizes a gefitinib-based ligand to bind to EGFR and recruits the Cereblon (CRBN) E3 ubiquitin ligase to induce the degradation of mutant EGFR.[1] This guide will compare the performance of this compound with other notable EGFR degraders, providing a comprehensive overview of their efficacy and mechanisms.
Quantitative Comparison of EGFR Degraders
The following table summarizes the degradation potency (DC50) and maximum degradation (Dmax) of this compound and other EGFR degraders across various cancer cell lines harboring different EGFR mutations.
| Degrader | EGFR Ligand | E3 Ligase Ligand | Cell Line | EGFR Mutation | DC50 (nM) | Dmax (%) | Reference |
| This compound | Gefitinib | CRBN | HCC-827 | delE746_A750 (Exon 19 del) | 11 | >95 | [1][2] |
| H3255 | L858R | 25 | >95 | [1][2] | |||
| MS39 | Gefitinib | VHL | HCC-827 | delE746_A750 (Exon 19 del) | 5.0 | >95 | [2] |
| H3255 | L858R | 3.3 | >95 | [2] | |||
| Compound 3 | Gefitinib | VHL | HCC-827 | delE746_A750 (Exon 19 del) | 11.7 | N/A | [1] |
| H3255 | L858R | 22.3 | N/A | [1] | |||
| Compound 14 | Gefitinib | CRBN | HCC-827 | delE746_A750 (Exon 19 del) | 0.26 | N/A | [1] |
| H3255 | L858R | 20.57 | N/A | [1] | |||
| SIAIS125 | Canertinib | CRBN | PC9 | delE746_A750 (Exon 19 del) | 100 | N/A | [1] |
| Compound 13 | Dacomitinib | VHL | HCC827 | delE746_A750 (Exon 19 del) | 3.57 | N/A | [1] |
| PROTAC 2 | 4th Gen TKI | CRBN | HCC827 | delE746_A750 (Exon 19 del) | 45.2 | N/A | [1] |
| PROTAC 10 | 4th Gen TKI | VHL | HCC827 | delE746_A750 (Exon 19 del) | 34.8 | N/A | [1] |
| P3 | Purine Scaffold | N/A | HCC827 | delE746_A750 (Exon 19 del) | 0.51 | N/A | [1] |
| CP17 | Osimertinib | VHL | HCC827 | delE746_A750 (Exon 19 del) | 0.49 | N/A | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize EGFR degraders.
Western Blot Analysis for EGFR Degradation
This protocol details the steps to quantify the degradation of EGFR in response to PROTAC treatment.
1. Cell Culture and Treatment:
-
Seed cells (e.g., HCC-827, H3255) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Treat cells with varying concentrations of the EGFR degrader (e.g., 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 16-24 hours).[2]
2. Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).[3]
-
Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.[3]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.[3]
-
Incubate on ice for 30 minutes with occasional vortexing.[3]
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[3]
-
Collect the supernatant containing the protein lysate.[3]
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.[4]
4. Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.[5]
-
Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.[3]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[3]
5. Western Blotting:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[5]
-
Incubate the membrane with a primary antibody against total EGFR overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[4]
-
To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a loading control protein such as GAPDH or β-actin.[6]
6. Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the EGFR band intensity to the loading control.
-
Calculate the percentage of EGFR degradation relative to the vehicle-treated control.
-
Plot the percentage of degradation against the logarithm of the degrader concentration to determine the DC50 and Dmax values.
Cell Viability Assay (MTT Assay)
This assay is used to assess the effect of EGFR degraders on cell proliferation and viability.
1. Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate overnight to allow for cell attachment.
2. Compound Treatment:
-
Prepare serial dilutions of the EGFR degrader in culture medium.
-
Add the diluted compounds to the respective wells and incubate for a desired period (e.g., 72 hours).
3. MTT Addition and Incubation:
-
After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
4. Formazan Solubilization and Measurement:
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of the drug concentration to determine the IC50 value.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams illustrate the EGFR signaling pathway, the mechanism of action of PROTACs, and a typical experimental workflow for evaluating EGFR degraders.
References
- 1. Targeted degradation of EGFR 19Del by PROTACs suppresses tumor growth in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent and Selective Epidermal Growth Factor Receptor (EGFR) Bifunctional Small-Molecule Degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
A Head-to-Head Comparison: MS154 and Gefitinib in EGFR-Mutant Non-Small Cell Lung Cancer
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of MS154 and gefitinib (B1684475), two therapeutic agents targeting mutant Epidermal Growth Factor Receptor (EGFR) in non-small cell lung cancer (NSCLC). This analysis is supported by preclinical data and detailed experimental methodologies.
Gefitinib, a first-generation EGFR tyrosine kinase inhibitor (TKI), has been a cornerstone in the treatment of NSCLC harboring activating EGFR mutations. However, the emergence of drug resistance has driven the development of novel therapeutic strategies. This compound represents one such innovative approach, operating as a proteolysis-targeting chimera (PROTAC) to induce the degradation of mutant EGFR. This guide will dissect the mechanisms of action, preclinical efficacy, and the distinct advantages and limitations of each compound.
Mechanism of Action: Inhibition vs. Degradation
Gefitinib functions as a reversible inhibitor of the EGFR tyrosine kinase by competing with adenosine (B11128) triphosphate (ATP) at the binding site within the intracellular domain of the receptor.[1][2] This competitive inhibition blocks the autophosphorylation of EGFR and subsequently halts the activation of downstream pro-survival signaling pathways, primarily the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, leading to the induction of apoptosis and inhibition of cell proliferation in cancer cells with sensitizing EGFR mutations.[2][3]
In contrast, this compound is a heterobifunctional small molecule that leverages the cell's own protein disposal machinery to eliminate mutant EGFR.[3] It is classified as a PROTAC and consists of three key components: a "warhead" derived from gefitinib that binds to the EGFR kinase domain, a ligand for the cereblon (CRBN) E3 ubiquitin ligase, and a linker connecting the two.[3] By bringing mutant EGFR and the E3 ligase into close proximity, this compound facilitates the ubiquitination of EGFR, marking it for degradation by the proteasome.[3] This degradation-based mechanism offers a potential advantage over simple inhibition, as it can overcome resistance mechanisms associated with the target protein.
Preclinical Efficacy: A Quantitative Comparison
Preclinical studies have demonstrated the potent and selective activity of this compound in mutant EGFR-bearing lung cancer cells. The following table summarizes key quantitative data comparing the preclinical performance of this compound and gefitinib.
| Parameter | This compound | Gefitinib | Cell Lines | Reference |
| Mechanism | EGFR Degradation (PROTAC) | EGFR Inhibition (TKI) | N/A | [3] |
| DC50 (Degradation) | 11 nM | N/A | HCC-827 | |
| 25 nM | N/A | H3255 | ||
| Dmax (Maximal Degradation) | > 95% at 50 nM | N/A | HCC-827, H3255 | |
| Effect on Downstream Signaling | Inhibition of PI3K/AKT and MAPK pathways | Inhibition of PI3K/AKT and MAPK pathways | Mutant EGFR-bearing lung cancer cells | [3] |
| Selectivity | Selective for mutant EGFR over wild-type EGFR | Active against sensitizing EGFR mutations | Lung and ovarian cancer cell lines |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the distinct mechanisms of action of gefitinib and this compound, their impact on downstream signaling, and a typical experimental workflow for evaluating a PROTAC like this compound.
Detailed Experimental Protocols
Cell Viability Assay (e.g., MTT Assay)
-
Cell Seeding: Plate mutant EGFR NSCLC cells (e.g., HCC-827, H3255) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with serial dilutions of this compound or gefitinib for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the drug concentration.
Western Blot Analysis
-
Cell Lysis: Treat cells with this compound or gefitinib for the desired time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) and then incubate with primary antibodies against EGFR, phospho-EGFR, AKT, phospho-AKT, ERK, and phospho-ERK overnight at 4°C. Follow with incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
In Vivo Xenograft Mouse Model
-
Tumor Implantation: Subcutaneously inject mutant EGFR NSCLC cells into the flanks of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once the tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound, gefitinib).
-
Drug Administration: Administer the drugs to the mice via the appropriate route (e.g., intraperitoneal injection for this compound).
-
Tumor Measurement: Measure the tumor volume and body weight of the mice regularly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
-
Data Analysis: Compare the tumor growth inhibition between the different treatment groups.
Resistance Mechanisms
A critical aspect of cancer therapy is the development of resistance. Gefitinib resistance in EGFR-mutant NSCLC can arise through several mechanisms, including the acquisition of a secondary "gatekeeper" mutation, T790M, in the EGFR kinase domain, which increases the receptor's affinity for ATP.[4][5] Other mechanisms include the amplification of MET or HER2, which activates bypass signaling pathways.[6][7]
The degradation-based mechanism of this compound may offer a way to overcome some of these resistance mechanisms. By targeting the entire EGFR protein for destruction, PROTACs like this compound could potentially be effective against tumors harboring mutations that confer resistance to traditional inhibitors. Further preclinical and clinical investigation is required to fully elucidate the efficacy of this compound in the context of acquired resistance to gefitinib and other EGFR TKIs.
Conclusion
This compound and gefitinib represent two distinct therapeutic strategies for targeting mutant EGFR in NSCLC. While gefitinib acts as a conventional inhibitor, this compound employs a novel degradation-based mechanism. Preclinical data indicate that this compound is a potent and selective degrader of mutant EGFR, effectively shutting down downstream signaling pathways. The ability of PROTACs to eliminate the target protein entirely suggests a potential advantage in overcoming certain forms of drug resistance. Further research, including comprehensive in vivo studies and eventual clinical trials, will be crucial to fully define the therapeutic potential of this compound in comparison to established EGFR inhibitors like gefitinib. This guide provides a foundational understanding for researchers and drug development professionals engaged in the ongoing effort to improve outcomes for patients with EGFR-mutant lung cancer.
References
- 1. themarkfoundation.org [themarkfoundation.org]
- 2. frontiersin.org [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches against epidermal growth factor receptor tyrosine kinase inhibitor resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. bio-techne.com [bio-techne.com]
- 7. aacr.org [aacr.org]
A Head-to-Head Comparison: MS154 vs. Osimertinib in Targeting Mutant EGFR
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapy for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations is continually evolving. While tyrosine kinase inhibitors (TKIs) like osimertinib (B560133) have revolutionized patient outcomes, the emergence of novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) offers a new paradigm in cancer treatment. This guide provides an objective, data-driven comparison of MS154, a selective EGFR degrader, and osimertinib, a third-generation EGFR TKI.
Executive Summary
Osimertinib, an irreversible TKI, functions by inhibiting the kinase activity of mutant EGFR, including the T790M resistance mutation.[1][2][3][4][5] In contrast, this compound is a heterobifunctional PROTAC that induces the degradation of mutant EGFR by hijacking the cell's ubiquitin-proteasome system.[6] This fundamental difference in their mechanism of action underpins their distinct preclinical profiles. While osimertinib has demonstrated robust clinical efficacy and is a standard of care, the PROTAC approach of this compound presents a promising strategy to overcome TKI resistance and potentially offer a more profound and sustained therapeutic effect by eliminating the target protein altogether.
Data Presentation
The following tables summarize the available preclinical data for this compound and osimertinib. It is important to note that direct head-to-head studies are limited, and data has been compiled from various sources. Experimental conditions may vary between studies.
Table 1: In Vitro Activity in NSCLC Cell Lines
| Compound | Target EGFR Mutations | Cell Line | Potency Metric | Value (nM) |
| This compound | delE746_A750 | HCC-827 | DC50 | 11 |
| L858R | H3255 | DC50 | 25 | |
| Osimertinib | delE746_A750 | HCC-827 | IC50 | 0.027578 |
| L858R/T790M | NCI-H1975 | IC50 | >10 |
DC50: Concentration required for 50% maximal degradation. IC50: Concentration required for 50% inhibition of cell viability.
Table 2: In Vivo Efficacy in NSCLC Xenograft Models
| Compound | Xenograft Model | Dosing | Key Finding |
| Gefitinib-based PROTAC | H3255 (L858R) | 5 mg/kg | Better tumor growth reduction than gefitinib.[3] |
| Dacomitinib-based PROTAC | HCC-827 (del19) | 30 mg/kg | 90% tumor growth inhibition (TGI).[2][5] |
| Allosteric EGFR PROTAC (CFT8919) | NCI-H1975 (L858R/T790M) | Various doses | Better in vivo degradation and inhibition of mutant EGFR than osimertinib.[3] |
| Osimertinib | PC9 (del19) brain metastases | Clinically relevant doses | Sustained tumor regression.[7] |
Mechanism of Action
Osimertinib: Kinase Inhibition
Osimertinib is a third-generation, irreversible EGFR TKI.[5] It selectively targets both EGFR-sensitizing mutations (exon 19 deletions and L858R) and the T790M resistance mutation, which is a common mechanism of resistance to first- and second-generation EGFR TKIs.[1][4] Osimertinib covalently binds to the cysteine-797 residue in the ATP-binding site of the EGFR kinase domain, thereby blocking its catalytic activity and inhibiting downstream signaling pathways, such as the PI3K/AKT and MAPK pathways, which are crucial for cell proliferation and survival.[3][5]
Figure 1. Osimertinib inhibits EGFR signaling.
This compound: Targeted Protein Degradation
This compound is a PROTAC that eliminates mutant EGFR from the cell. It is a heterobifunctional molecule composed of a ligand that binds to the EGFR kinase domain (derived from gefitinib), a linker, and a ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase.[6] By bringing EGFR and the E3 ligase into close proximity, this compound induces the ubiquitination of EGFR, marking it for degradation by the proteasome. This event-driven, catalytic mechanism allows a single molecule of this compound to induce the degradation of multiple EGFR proteins, leading to a profound and durable suppression of EGFR signaling.
Figure 2. this compound-mediated degradation of EGFR.
Experimental Protocols
In Vitro Kinase Inhibition Assay (for Osimertinib)
-
Reagents and Materials: Recombinant human EGFR (wild-type and mutant forms), ATP, kinase assay buffer, 384-well plates, plate reader.
-
Procedure:
-
Prepare serial dilutions of osimertinib in DMSO.
-
Add the EGFR enzyme to the wells of a 384-well plate.
-
Add the diluted osimertinib or DMSO (vehicle control) to the wells and incubate.
-
Initiate the kinase reaction by adding a mixture of ATP and a suitable substrate.
-
Incubate the plate at room temperature.
-
Measure the kinase activity using a luminescence-based method that quantifies the amount of ADP produced.
-
Calculate the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the osimertinib concentration.
-
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Comparative analysis of first-generation epidermal growth factor receptor inhibitors combined with chemotherapy versus third-generation epidermal growth factor receptor inhibitors in the treatment of advanced non-small cell lung cancer: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel potent covalent inhibitor-based EGFR degrader with excellent in vivo efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Strategies to Overcome Resistance to Osimertinib in EGFR-Mutated Lung Cancer [mdpi.com]
- 7. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
On-Target Effect Validation: A Comparative Guide for Small Molecule Inhibitors and Genetic Knockdowns
Introduction
Validating that a small molecule inhibitor elicits its biological effects through the intended target is a cornerstone of robust drug development and chemical biology research. A key methodology for this validation is to compare the phenotypic and molecular effects of the small molecule with those of genetic knockdown techniques, such as small interfering RNA (siRNA) or short hairpin RNA (shRNA), that specifically reduce the expression of the target protein.[1][2][3][4] This guide provides a framework for researchers, scientists, and drug development professionals to design and interpret experiments aimed at validating the on-target effects of a chemical probe.
It is important to note that searches for "MS154" in the context of a small molecule inhibitor or research compound did not yield relevant results. Instead, "this compound" appears to refer to a product in the architectural and construction industry.[5][6] Therefore, this guide will use a hypothetical small molecule, "Inhibitor X," which targets "Protein A," to illustrate the principles and methodologies of on-target validation.
Core Principles of On-Target Validation
The fundamental principle of this validation approach is that if a small molecule inhibitor is specific for its target, its biological effects should phenocopy the effects observed upon genetic removal or reduction of that same target.[1] Conversely, if the effects of the inhibitor and the genetic knockdown diverge significantly, it may suggest that the inhibitor has off-target effects.[2][3][4]
Signaling Pathway of Interest
Below is a hypothetical signaling pathway involving the target of "Inhibitor X," Protein A. Understanding the pathway is crucial for designing experiments to measure downstream effects.
References
- 1. Identifying and validating small molecules interacting with RNA (SMIRNAs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 3. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. usg.com [usg.com]
- 6. usg.com [usg.com]
Safety Operating Guide
Navigating the Safe Handling of MS154: A Comprehensive Guide for Researchers
For Immediate Implementation: This document provides essential safety protocols and logistical plans for the handling and disposal of MS154, a potent and selective cereblon-recruiting PROTAC® (Proteolysis Targeting Chimera) degrader of mutant epidermal growth factor receptor (EGFR). Developed for laboratory research environments, these guidelines are intended for drug development professionals, scientists, and researchers to ensure the safe and effective use of this compound.
Personal Protective Equipment (PPE): A Tabulated Overview
The proper use of Personal Protective Equipment is the first line of defense against potential exposure to this compound. As a research chemical, its toxicological properties are not fully characterized, necessitating a cautious approach. The following table summarizes the required PPE for handling this compound.
| PPE Category | Item | Specification | Purpose |
| Eye Protection | Safety Glasses with Side Shields or Goggles | ANSI Z87.1-rated | Protects eyes from splashes or aerosols. |
| Hand Protection | Chemical-resistant gloves | Nitrile or other appropriate material | Prevents skin contact with the compound. |
| Body Protection | Laboratory Coat | Standard | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. A chemical fume hood is recommended for handling the solid compound and preparing stock solutions. | Minimizes inhalation of dust or aerosols. |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling of this compound is critical to maintain its integrity and ensure a safe laboratory environment.
Receiving and Inspection
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the container is compromised, do not open it. Isolate the package in a chemical fume hood and contact the supplier for guidance.
-
Verify that the product name and batch number on the vial match the accompanying documentation.
Storage
-
This compound should be stored at -20°C in a tightly sealed container.
-
Keep the vial in an upright position to prevent leakage.
-
Store away from incompatible materials.
Preparation of Stock Solutions
-
All handling of the solid compound and preparation of stock solutions should be performed in a certified chemical fume hood.
-
Before opening, allow the vial to equilibrate to room temperature to prevent condensation.
-
This compound is soluble in DMSO up to 100 mM.
-
Use appropriate laboratory techniques to accurately weigh and dissolve the compound.
Experimental Use
-
When using this compound in experiments, always wear the prescribed PPE.
-
Handle solutions with care to avoid splashes and aerosol generation.
-
Work in a well-ventilated area.
Emergency Procedures
Spill Response
-
Small Spills: In the event of a small spill, absorb the material with an inert absorbent material (e.g., vermiculite, sand). Place the contaminated material in a sealed, labeled container for disposal. Clean the spill area with a suitable detergent and water.
-
Large Spills: For larger spills, evacuate the area and prevent entry. Contact your institution's environmental health and safety (EHS) department for assistance.
First Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash before reuse. If irritation persists, seek medical attention.
-
Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention.
Disposal Plan
All waste materials contaminated with this compound must be disposed of as hazardous chemical waste.
-
Solid Waste: Collect all disposable labware, gloves, and absorbent materials that have come into contact with this compound in a designated, labeled hazardous waste container.
-
Liquid Waste: Collect all solutions containing this compound in a sealed, labeled hazardous waste container.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste. Contact your institution's EHS department for specific disposal procedures.
This compound Handling Workflow
The following diagram illustrates the key stages in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling of this compound from receipt to disposal.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
